Product packaging for E7974(Cat. No.:CAS No. 610787-07-0)

E7974

Cat. No.: B1684093
CAS No.: 610787-07-0
M. Wt: 437.6 g/mol
InChI Key: FWYMMXUDTATKLG-PGLMLKKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemiasterlin Analog E7974 is an analog of the sponge-derived anti-microtubule tripeptide hemiasterlin with antimitotic and potential antineoplastic activities. Hemiasterlin analog this compound binds to the Vinca domain on tubulin, resulting in inhibition of tubulin polymerization and microtubule assembly;  depolymerization of existing microtubules;  inhibition of mitosis;  and inhibition of cellular proliferation. This agent may have more affinity for the beta-3 tubulin isotype.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43N3O4 B1684093 E7974 CAS No. 610787-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610787-07-0

Molecular Formula

C24H43N3O4

Molecular Weight

437.6 g/mol

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1

InChI Key

FWYMMXUDTATKLG-PGLMLKKXSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-7974;  E 7974;  E7974.

Origin of Product

United States

Foundational & Exploratory

E7974: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp.[1]. It is a potent, tubulin-targeting antimitotic agent that has demonstrated significant preclinical antitumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The primary mechanism involves the direct inhibition of tubulin polymerization.

Molecular Target and Binding

This compound's primary molecular target is tubulin, the protein subunit of microtubules. Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin , with minor binding to β-tubulin also detected[2]. This interaction is thought to occur at the Vinca domain of tubulin. The preferential targeting of α-tubulin is a unique characteristic among many tubulin-binding agents[2].

Effects on Microtubule Dynamics

By binding to tubulin, this compound inhibits its polymerization into microtubules. This leads to a marked disruption of the mitotic spindle architecture, which is essential for the proper segregation of chromosomes during mitosis[1]. The inhibition of tubulin polymerization ultimately results in a decrease in microtubule density within the cell[1].

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase[1]. This mitotic blockade is a hallmark of tubulin-targeting agents. Studies have shown that even a short exposure to this compound is sufficient to induce a long-lasting mitotic arrest[2].

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. This is characterized by several key biochemical events:

  • Appearance of Hypodiploid Cells: Flow cytometry analysis of this compound-treated cells reveals a significant population of hypodiploid (sub-G1) cells, indicative of DNA fragmentation, a characteristic of late-stage apoptosis[1].

  • Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade[2][3].

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis[2][3].

The signaling pathway from microtubule disruption to apoptosis is a critical component of this compound's anticancer activity.

E7974_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds preferentially to α-tubulin microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest induces caspase3 Caspase-3 Activation apoptosis->caspase3 parp PARP Cleavage caspase3->parp

Figure 1: Signaling pathway of this compound's mechanism of action.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to circumvent common mechanisms of drug resistance. It has shown potent activity in cancer cell lines that are resistant to other microtubule-targeting agents, such as taxanes. This is attributed to this compound being a poor substrate for the P-glycoprotein (PgP) drug efflux pump, a common mediator of multidrug resistance[4].

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µmol/L)
This compound ~2-3
Vinblastine~2-3
Data are approximate values based on graphical representations in Kuznetsov et al., 2009.

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nmol/L)
U-937Histiocytic Lymphoma0.3
DU 145Prostate Cancer0.5
NCI/ADR-RESOvarian Cancer (MDR)1.2
A2780Ovarian Cancer0.2
HL-60/MX2Promyelocytic Leukemia1.8
CCRF-CEMAcute Lymphoblastic Leukemia0.1
Data extracted from Kuznetsov et al., 2009.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the descriptions provided in the primary literature and standard laboratory practices.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow cluster_workflow Experimental Workflow start Start reagents Prepare Reagents: - Purified bovine brain tubulin - G-PEM buffer with GTP and glycerol - this compound/Control compounds start->reagents incubation Incubate tubulin with this compound or control on ice reagents->incubation polymerization Initiate polymerization by warming to 37°C incubation->polymerization measurement Measure absorbance at 340 nm every minute for 60 minutes polymerization->measurement analysis Calculate IC50 values from absorbance data measurement->analysis end End analysis->end

References

E7974: A Technical Guide to a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

E7974 is an N-isopropyl-d-pipecolic acid derivative of hemiasterlin. Its chemical structure is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Mechanism of Action

This compound exerts its potent antiproliferative effects by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.

Tubulin Interaction

This compound binds to tubulin, preventing its assembly into microtubules.[1][3] Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin, with minor interactions also detected with β-tubulin.[1][3] This interaction is distinct from many other tubulin-targeting agents that primarily bind to the β-tubulin subunit. The binding of this compound to the tubulin molecule interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3]

Cell Cycle Arrest and Apoptosis

The inhibition of microtubule formation by this compound leads to a block in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), both of which are key biochemical markers of apoptosis.[3]

E7974_Signaling_Pathway This compound Signaling Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Experimental_Workflow_Cell_Cycle Experimental Workflow: Cell Cycle Analysis Start Start: Cancer Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Harvest Harvest and wash cells Treatment->Harvest Fixation Fix cells in cold 70% ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell cycle distribution (G1, S, G2/M) Flow_Cytometry->Data_Analysis End End: Determine G2/M Arrest Data_Analysis->End

References

E7974: A Deep Dive into Its Mechanism as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of the marine sponge natural product hemiasterlin, which has demonstrated potent antimitotic and antineoplastic activities. This technical guide provides a comprehensive overview of the core mechanism of this compound as a tubulin polymerization inhibitor, its impact on cellular processes, and detailed methodologies for its study. This compound acts by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape. Its unique binding characteristics and efficacy in drug-resistant models make it a compound of significant interest in oncology research and drug development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary cytotoxic effect by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other tubulin-targeting agents that bind to the β-tubulin subunit, this compound and other hemiasterlin analogs appear to have a unique mechanism that predominantly targets the α-tubulin subunit, although minor binding to β-tubulin has also been detected[1][2]. Some sources also suggest it binds to the Vinca domain on tubulin.

The binding of this compound to tubulin inhibits the polymerization of tubulin dimers into microtubules[1][2]. This disruption of microtubule formation leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in vitro. The IC50 value for the inhibition of purified bovine brain tubulin polymerization is similar to that of the well-known tubulin inhibitor, vinblastine[1][2].

CompoundIn Vitro Tubulin Polymerization IC50 (Vmax)
This compound3.9 µmol/L[2]
Vinblastine3.2 µmol/L[2]

Cellular Effects of this compound

The inhibition of tubulin polymerization by this compound triggers a series of profound effects on cancer cells, primarily impacting cell division and survival signaling pathways.

Disruption of Mitotic Spindle Formation and G2/M Arrest

Properly formed mitotic spindles, composed of microtubules, are essential for the accurate segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound markedly disrupts the formation of these spindles[1][2]. This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the G2/M phase[1][2]. This extended mitotic block prevents cancer cells from completing cell division.

Induction of Apoptosis

Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death[1][2]. A key indicator of this is the appearance of a hypodiploid cell population in flow cytometry analysis, representing cells with fragmented DNA[1][2]. The apoptotic cascade induced by this compound is characterized by the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP)[1][2].

Activity in Drug-Resistant Cancer Models

A significant advantage of this compound is its demonstrated activity in cancer cell lines that have developed resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids[3]. This includes cells that overexpress the P-glycoprotein (PgP) drug efflux pump, a common mechanism of multidrug resistance[3]. This compound is a poor substrate for PgP, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects[3].

Quantitative Data on Antiproliferative Activity

Cell LineCancer TypeReported Potency
U-937Human Histiocytic LymphomaGrowth inhibition at 300 nmol/L[5]
DU 145Human Prostate CancerGrowth inhibition at 19.5 and 65 nmol/L[2][5]
Various Human Cancer Cell Lines-Low nM growth inhibitory potency[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to G2/M arrest and apoptosis.

E7974_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for characterizing the in vitro activity of this compound.

E7974_Experimental_Workflow Start Start Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture End End Tubulin_Assay->End MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay IF_Microscopy Immunofluorescence (Microtubule Visualization) Cell_Culture->IF_Microscopy Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (Apoptosis Markers) Cell_Culture->Western_Blot MTT_Assay->End IF_Microscopy->End Flow_Cytometry->End Western_Blot->End

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • This compound stock solution (dissolved in DMSO)

  • Control compounds (e.g., vinblastine as an inhibitor, paclitaxel as a stabilizer, DMSO as a vehicle)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.

  • Prepare serial dilutions of this compound and control compounds in polymerization buffer.

  • Add the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values over time to generate polymerization curves. Calculate the IC50 value by determining the concentration of this compound that inhibits the maximum rate of polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell lines

  • Glass coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a culture dish and allow them to adhere.

  • Treat the cells with this compound at various concentrations for a desired time period. Include a vehicle control.

  • Wash the cells with PBS and fix them with the fixation solution.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding by incubating the cells in blocking solution.

  • Incubate the cells with the primary antibody diluted in blocking solution.

  • Wash the cells with PBS to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution, protected from light.

  • Wash the cells with PBS to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle and detects the sub-G1 population indicative of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat them with this compound for various time points.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Conclusion

This compound is a potent tubulin polymerization inhibitor with a distinct mechanism of action that primarily targets α-tubulin. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. Notably, its efficacy in multidrug-resistant models highlights its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel tubulin-targeting compounds in the field of cancer research. Further studies to elucidate the full spectrum of its antiproliferative activity across a wider range of cancer cell lines and to fully map the intricate signaling pathways it modulates will be crucial for its future clinical development.

References

E7974: A Comprehensive Technical Guide to its G2-M Cell Cycle Arrest Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analog of the marine natural product hemiasterlin, which demonstrates potent antimitotic activity by inducing cell cycle arrest at the G2-M phase. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent cellular consequences. This document details the signaling pathways involved, presents quantitative data from preclinical and clinical studies, and offers comprehensive experimental protocols for key assays used to investigate its activity. Visual diagrams are provided to illustrate complex pathways and workflows, offering a clear and concise resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle and play a critical role in chromosome segregation during cell division.[1] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1] this compound is a novel synthetic analog of the marine sponge-derived tripeptide hemiasterlin.[1][2][3] It exhibits potent antiproliferative effects by targeting tubulin, leading to the disruption of microtubule function and subsequent arrest of the cell cycle in the G2-M phase, ultimately inducing apoptosis.[1][3] Notably, this compound has shown efficacy in preclinical models of tumors resistant to other tubulin-targeting agents like taxanes and vinca alkaloids, suggesting a distinct mechanism of interaction and the potential to overcome certain forms of drug resistance.[1][2]

Mechanism of Action: Tubulin Destabilization

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization.[1][4] Unlike some other microtubule-targeting agents, this compound binds to the Vinca domain of tubulin, with a preferential interaction with α-tubulin, although some minor binding to β-tubulin has been observed.[1][3][5] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules.[1] The disruption of microtubule dynamics has two major consequences:

  • Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for the precise alignment and segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[1][2] This leads to a failure of chromosome congression at the metaphase plate and an inability of the cell to progress through mitosis.[1]

  • Induction of Mitotic Arrest: The cell cycle is a tightly regulated process with checkpoints that monitor the fidelity of each stage. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. The disruption of the mitotic spindle by this compound activates the SAC, leading to a prolonged arrest in the G2-M phase of the cell cycle.[1][4]

Prolonged mitotic arrest is an unsustainable state for the cell. If the damage to the mitotic spindle cannot be repaired and the cell is unable to satisfy the SAC, it will ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

Signaling Pathways

The signaling cascade initiated by this compound that leads to G2-M cell cycle arrest and apoptosis is primarily driven by its direct physical interaction with tubulin.

Primary Pathway: Tubulin Depolymerization and Apoptosis Induction

The central signaling event is the binding of this compound to α-tubulin. This initiates a series of events that culminate in apoptosis.

E7974_Primary_Pathway This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Dynamics Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2-M Phase Arrest Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: this compound primary signaling pathway leading to apoptosis.
Secondary Pathway: Immune Modulation via GEF-H1

Interestingly, some research on plinabulin, a compound closely related or identical to this compound, suggests a secondary mechanism of action involving the activation of an immune response.[6][7][8] This pathway is initiated by the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule cytoskeleton upon its disruption by the drug.

E7974_Secondary_Pathway This compound This compound / Plinabulin Microtubules Microtubules This compound->Microtubules Disruption GEFH1_bound GEF-H1 (Bound) GEFH1_free GEF-H1 (Released) GEFH1_bound->GEFH1_free Release JNK JNK Pathway Activation GEFH1_free->JNK DC_Maturation Dendritic Cell Maturation JNK->DC_Maturation T_Cell_Activation T-Cell Activation DC_Maturation->T_Cell_Activation Immune_Response Anti-Tumor Immune Response T_Cell_Activation->Immune_Response

Caption: this compound/Plinabulin secondary immune-modulatory pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Tubulin Polymerization IC50 3.9 µmol/LPurified bovine brain tubulin[1]
Vinblastine Tubulin Polymerization IC50 3.2 µmol/LPurified bovine brain tubulin[1]
Plinabulin Tubulin Polymerization IC50 2.4 µMCell-free microtubule protein[9]
Colchicine Tubulin Polymerization IC50 7.6 µMCell-free microtubule protein[9]
Plinabulin IC50 9.8 nMHT-29 cells[10]

Table 2: Phase I Clinical Trial Data for this compound (Day 1 of 21-day cycle)

ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 0.45 mg/m²Advanced solid tumors[11][12]
Dose-Limiting Toxicity (DLT) Grade 4 febrile neutropeniaAdvanced solid tumors[11][12]
Volume of Distribution (Vd) 37.95 - 147.93 LAdvanced solid tumors[11][12]
Clearance (CL) 2.23 - 7.15 L/hAdvanced solid tumors[11][12]
Elimination Half-life (t1/2) 10.4 - 30.5 hoursAdvanced solid tumors[11][12]

Table 3: Phase I Clinical Trial Data for this compound (Days 1 and 15 of a 28-day cycle)

ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 0.31 mg/m²Solid malignancies[13]
Dose-Limiting Toxicities Grade 3/4 neutropeniaSolid malignancies[13]
Volume of Distribution (Vss) 55 - 187 LSolid malignancies[13]
Clearance (CL) 1.99 - 8.77 L/hrSolid malignancies[13]
Elimination Half-life (t1/2) 11.9 - 31.6 hrSolid malignancies[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare purified tubulin solution on ice Start->Prepare_Tubulin Add_Compound Add this compound or control (e.g., Vinblastine, DMSO) Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C to initiate polymerization Add_Compound->Incubate_37C Measure_Absorbance Measure absorbance at 340 nm over time (e.g., every minute for 60 min) Incubate_37C->Measure_Absorbance Analyze_Data Plot absorbance vs. time and calculate Vmax and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro tubulin polymerization assay.

Materials:

  • Purified bovine brain tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound stock solution in DMSO

  • Control compounds (e.g., vinblastine, DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Aliquot the tubulin/GTP mixture into pre-chilled microcuvettes.

  • Add this compound at various concentrations or control compounds to the cuvettes.

  • Place the cuvettes in the spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time, taking readings at regular intervals (e.g., every minute for 60 minutes).

  • The rate of polymerization is proportional to the rate of increase in absorbance. Plot absorbance versus time to generate polymerization curves.

  • Calculate the Vmax for each concentration and determine the IC50 value for this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cultured cancer cells (e.g., U-937, DU 145)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 0, 4, 8, 12, 24 hours).

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14][15]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[16][17]

  • Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.

  • Gate on single cells to exclude doublets and aggregates.

  • Generate a histogram of DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have intermediate DNA content.

  • Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software. An increase in the G2/M population indicates a G2-M arrest. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, following this compound treatment.

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.[18][19]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[20][21]

Conclusion

This compound is a potent antimitotic agent that induces G2-M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. Its unique interaction with α-tubulin and its efficacy in drug-resistant models make it a promising candidate for further cancer therapeutic development. The potential for immune system activation through the GEF-H1 pathway adds another layer to its mechanism and suggests possibilities for combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and other microtubule-targeting agents.

References

E7974-Induced Apoptosis: A Technical Guide to the Core Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974, a synthetic analogue of the marine sponge-derived natural product hemiasterlin, is a potent antimitotic agent that induces apoptosis in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its interaction with tubulin, subsequent cell cycle arrest, and activation of the caspase cascade. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a novel microtubule-targeting agent that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] Unlike other tubulin inhibitors such as taxanes and vinca alkaloids, this compound exhibits potent activity against multidrug-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome common resistance pathways.[2] This document outlines the core signaling pathway of this compound-induced apoptosis, from its initial interaction with tubulin to the execution of programmed cell death.

Mechanism of Action: From Microtubule Disruption to Apoptotic Execution

The primary mechanism of action of this compound is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and cell division. This ultimately leads to prolonged mitotic arrest and the induction of the intrinsic apoptotic pathway.

Inhibition of Tubulin Polymerization

This compound binds to tubulin, preferentially to α-tubulin, and inhibits its polymerization into microtubules.[3] This interaction disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. The inhibitory effect of this compound on tubulin polymerization is comparable to that of vinblastine.[3]

G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation by this compound leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged arrest in mitosis is a potent trigger for apoptosis. Studies have shown that treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase.[1] For instance, in U-937 human histiocytic lymphoma cells treated with 300 nmol/L this compound, a complete blockage of new cells progressing through mitosis was observed by 10 hours, with a concurrent depletion of the G1 phase population.[1]

Induction of Apoptosis

Sustained mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This is characterized by the appearance of a hypodiploid cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis.[1][3] In U-937 cells, a hypodiploid population became evident after 8 hours of exposure to 300 nmol/L this compound and constituted nearly the entire cell population after 24 hours.[1]

The activation of the apoptotic cascade is further confirmed by the cleavage and activation of key apoptotic proteins. Western blot analysis of U-937 cells treated with this compound revealed the cleavage of procaspase-3 into its active form and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[1][3] This cleavage of PARP is a critical step in the execution of apoptosis, as it inactivates a key DNA repair enzyme.

Signaling Pathway Diagram

E7974_Apoptosis_Pathway This compound Induced Apoptosis Pathway cluster_0 Cellular Entry and Target Engagement cluster_1 Cellular Consequences cluster_2 Apoptotic Cascade This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binding and Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2M_Arrest Prolonged_Arrest Prolonged Mitotic Arrest G2M_Arrest->Prolonged_Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation Prolonged_Arrest->Intrinsic_Pathway Caspase3 Pro-Caspase-3 Intrinsic_Pathway->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)
U-937Histiocytic LymphomaData not specified in provided text
DU 145Prostate CancerData not specified in provided text

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is based on the findings from Kuznetsov et al., Mol Cancer Ther 2009.

Table 2: Cell Cycle Analysis of U-937 Cells Treated with 300 nmol/L this compound

Time (hours)% Cells in G1% Cells in G2/M% Hypodiploid Cells
0>80%~15%<5%
4DecreasingIncreasing<5%
8Significantly DecreasedMaximalEvident Increase
10DepletedMaximalIncreasing
24DepletedLowNearly 100%

Data is an interpretation of graphical representations from Kuznetsov et al., Mol Cancer Ther 2009.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kuznetsov et al. in Molecular Cancer Therapeutics, 2009.

Cell Culture

U-937 human histiocytic lymphoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin. DU 145 human prostate carcinoma cells were maintained in MEM supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 1% nonessential amino acids, and 1% penicillin-streptomycin. All cells were grown at 37°C in a humidified atmosphere of 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Experimental Workflow

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound (e.g., 300 nmol/L) start->treat harvest Harvest Cells at Indicated Time Points treat->harvest wash Wash with PBS harvest->wash fix Fix in 70% Ethanol (overnight at -20°C) wash->fix stain Stain with Propidium Iodide/RNase Solution fix->stain analyze Analyze by Flow Cytometry stain->analyze end Generate DNA Content Histograms analyze->end

Caption: Experimental workflow for cell cycle analysis.
  • Cell Treatment: Cells were treated with the indicated concentrations of this compound for various time points.

  • Harvesting and Fixation: Cells were harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine DNA content and cell cycle distribution.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Following treatment with this compound, cells were harvested and lysed in a buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for caspase-3 and PARP. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

Conclusion

This compound represents a promising class of antimitotic agents with a distinct mechanism of action that leads to potent induction of apoptosis in cancer cells. Its ability to overcome resistance mechanisms associated with other tubulin-targeting drugs makes it a valuable candidate for further clinical investigation. The detailed understanding of its apoptotic pathway, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential.

References

E7974: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed as a potent antimitotic agent with significant potential in oncology. This document provides an in-depth technical overview of this compound, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key preclinical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a novel small molecule that emerged from the chemical optimization of hemiasterlin, a tripeptide originally isolated from marine sponges.[1][2] Hemiasterlins are known for their potent cytotoxic effects against a range of cancer cell lines. This compound was designed to retain the high potency of the natural product while potentially offering an improved therapeutic profile.[1] A key characteristic of this compound is its ability to overcome common drug resistance mechanisms, such as those mediated by the P-glycoprotein (Pgp) drug efflux pump, making it a promising candidate for treating refractory tumors.[1]

Molecular Target and Binding Characteristics

The primary molecular target of this compound is tubulin , the protein subunit of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

  • Binding Site: this compound interacts with tubulin at the Vinca domain , a site distinct from the taxane-binding site.[3]

  • Subunit Specificity: Photoaffinity labeling studies have demonstrated that this compound preferentially binds to α-tubulin , with minor interactions also detected with β-tubulin.[2][4] This predominant targeting of α-tubulin is a unique characteristic shared with other hemiasterlin-based compounds.[2][4]

Mechanism of Action

This compound exerts its cytotoxic effects through a tubulin-based antimitotic mechanism.[1][2] By binding to tubulin, this compound inhibits its polymerization into microtubules.[1][4] This disruption of microtubule dynamics has profound consequences for dividing cells:

  • Inhibition of Mitotic Spindle Formation: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][2]

  • G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4]

  • Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).[1][4] This is evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are hallmark biochemical markers of apoptosis.[1][4]

The overall mechanism of action is illustrated in the signaling pathway diagram below.

E7974_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain (preferentially α-tubulin) Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibition of Tubulin Polymerization
CompoundIC50 (µmol/L)
This compound1.8 ± 0.2
Vinblastine1.9 ± 0.3

Data from Kuznetsov et al., 2009. IC50 values represent the concentration of the compound that inhibits the polymerization of purified bovine brain tubulin by 50%.

Table 2: In Vitro Growth Inhibition of Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nmol/L)
U-937Histiocytic Lymphoma0.3
DU 145Prostate Cancer1.0
A549Lung Cancer1.2
HT-29Colon Cancer1.5
MDA-MB-231Breast Cancer1.1
PANC-1Pancreatic Cancer1.8
SK-OV-3Ovarian Cancer1.3

Representative IC50 values from various in vitro studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Reagents:

    • Purified bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mmol/L PIPES, pH 6.9, 2 mmol/L MgCl2, 0.5 mmol/L EGTA)

    • GTP (1 mmol/L final concentration)

    • This compound and Vinblastine (dissolved in DMSO)

  • Protocol:

    • Tubulin is diluted in General Tubulin Buffer to a final concentration of 1.0 mg/mL.

    • The tubulin solution is pre-incubated with various concentrations of this compound, vinblastine, or DMSO (vehicle control) for 15 minutes at 30°C.

    • GTP is added to the mixture to a final concentration of 1 mmol/L to initiate polymerization.

    • The change in absorbance at 340 nm is monitored every minute for 60 minutes at 30°C using a temperature-controlled spectrophotometer. Increased absorbance indicates tubulin polymerization.

    • IC50 values are calculated from the dose-response curves.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin Purified Tubulin (1.0 mg/mL) Preincubation Pre-incubate Tubulin + Compound (15 min, 30°C) Tubulin->Preincubation Compound This compound / Vinblastine (in DMSO) Compound->Preincubation GTP Add GTP (1 mmol/L final) Preincubation->GTP Measurement Measure Absorbance at 340 nm (every min for 60 min, 30°C) GTP->Measurement Data Generate Dose-Response Curve Measurement->Data IC50 Calculate IC50 Value Data->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture: U-937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are treated with 300 nmol/L this compound for various time points (e.g., 0, 6, 12, 24 hours).

  • Protocol:

    • Harvest cells by centrifugation.

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS.

    • Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Immunofluorescence for Microtubule and Mitotic Spindle Analysis

This technique is used to visualize the effects of this compound on the microtubule network and mitotic spindles.

  • Cell Culture and Treatment: DU 145 human prostate cancer cells are grown on coverslips and treated with this compound (e.g., 19.5 or 65 nmol/L) or a vehicle control for 18 hours.[2]

  • Protocol:

    • Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with primary antibodies: mouse anti-β-tubulin and rabbit anti-phospho-histone H3 (a marker for mitotic cells) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a confocal microscope.[2]

Western Blot for Apoptosis Markers

This assay detects the presence of key proteins involved in the apoptotic pathway.

  • Cell Culture and Lysis: U-937 cells are treated with 300 nmol/L this compound for various time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protocol:

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Treatment Treat Cells with this compound Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein (BCA) Cell_Lysis->Protein_Quant SDS_PAGE Separate Proteins (SDS-PAGE) Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate Secondary_Ab->Detection

Caption: General workflow for Western blot analysis of apoptosis markers.

Conclusion

This compound is a potent, tubulin-targeting antimitotic agent with a distinct mechanism of action. Its preferential binding to α-tubulin and its ability to inhibit tubulin polymerization lead to G2/M cell cycle arrest and subsequent apoptosis. The comprehensive preclinical data, including its activity in drug-resistant models, underscore its potential as a valuable therapeutic candidate in oncology. This technical guide provides a foundational understanding of this compound's core biology and the methodologies used to elucidate its function, serving as a resource for ongoing research and development efforts in the field of cancer therapeutics.

References

E7974 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed through medicinal chemistry efforts to optimize the parent compound's therapeutic profile. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action as a potent inhibitor of tubulin polymerization. The document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes the critical signaling pathways and experimental workflows.

Introduction

This compound is a novel antimitotic agent that exhibits significant preclinical efficacy against a broad range of cancer cell lines, including those resistant to established tubulin-targeting drugs like paclitaxel.[1][2] Its development was driven by the need to improve the in vivo toxicity profile of its parent compound, hemiasterlin, a potent cytotoxic tripeptide isolated from marine sponges.[1] this compound retains the potent in vitro anticancer activity of hemiasterlin while demonstrating a more favorable safety profile.[1] This document serves as a comprehensive resource for researchers engaged in the study and development of tubulin inhibitors, providing a detailed examination of the SAR and methodologies central to the characterization of this compound.

Structure-Activity Relationship (SAR)

The discovery of this compound was the culmination of systematic medicinal chemistry optimization of the hemiasterlin scaffold.[2] Structure-activity relationship studies indicated that the scaffold was amenable to modifications at specific positions, leading to the identification of key structural features that enhance potency and drug-like properties.[2]

A pivotal finding in the SAR of hemiasterlin analogues was the tolerance for modifications at the t-butyl position of the A-segment.[2] Furthermore, the introduction of cyclic amino acids at the N-terminus was found to be particularly beneficial for potency.[2] Specifically, analogues incorporating piperidine-containing amino acids, such as pipecolic acid, demonstrated very high potency.[2] This line of investigation ultimately led to the synthesis of this compound, an N-isopropyl-d-pipecolic acid derivative, which exhibited a superior preclinical profile.[2]

To further elucidate the binding interactions of this compound with tubulin, two tritiated photoaffinity probes were synthesized: ER-809878, with a benzophenone moiety at the t-butyl position, and ER-812906, with the photolabile group at the C-terminus.[2] Both probes preferentially photolabeled α-tubulin, indicating that this compound primarily targets the α-subunit of the tubulin heterodimer, a unique mechanism compared to many other tubulin-targeting agents that bind to β-tubulin.[2]

Quantitative Data

While a comprehensive quantitative SAR table for a broad series of this compound analogues is not publicly available in the reviewed literature, the following table summarizes the inhibitory concentrations (IC50) for this compound and its parent compound, hemiasterlin, in key assays.

CompoundAssayCell Line / TargetIC50 (nmol/L)Reference
This compound Tubulin PolymerizationPurified bovine brain tubulinSimilar to Vinblastine[2][3]
Hemiasterlin Tubulin PolymerizationPurified tubulinNot specified[1]
This compound Cell ProliferationWide variety of human cancer cell typesSubnanomolar to low nanomolar[2]
Hemiasterlin Cell ProliferationNot specifiedPotent[1]

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division. The primary mechanism of action is the inhibition of tubulin polymerization.[1][2] This leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

This compound directly binds to tubulin, preventing its assembly into microtubules.[1] In vitro studies have shown that this compound inhibits the polymerization of purified tubulin with a potency comparable to the well-established tubulin inhibitor, vinblastine.[2][3] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Cell Cycle Arrest

By interfering with mitotic spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[2] Flow cytometry analysis of cancer cells treated with this compound reveals a significant increase in the population of cells in the G2/M phase, even after short exposure times.[2] This prolonged mitotic blockade is a hallmark of tubulin-targeting agents.

Induction of Apoptosis

The sustained arrest in mitosis triggered by this compound ultimately leads to the activation of the apoptotic cell death pathway.[2] This is evidenced by the appearance of a hypodiploid cell population in flow cytometry analysis and the biochemical markers of apoptosis, such as the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship and mechanism of action of this compound, based on the procedures described in the primary literature.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation of Tubulin: Purified bovine brain tubulin is used.

  • Reaction Mixture: The assay is typically performed in a buffer such as 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, and 0.5 mM EGTA.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP (1 mM) and warming the reaction to 37°C. A polymerization enhancer like glycerol (10%) may also be included.

  • Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., vinblastine or nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.

  • Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm or 350 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter like DAPI, which binds preferentially to polymerized tubulin, can be used to monitor polymerization via an increase in fluorescence intensity.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Cell Culture and Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., U-937 human histiocytic lymphoma, DU 145 human prostate cancer) are used.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, WST, or CellTiter-Glo assay, which measures metabolic activity as an indicator of the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound (e.g., this compound) or vehicle control for various time points.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.

Methodology:

  • Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, full-length and cleaved PARP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified to assess the level of apoptosis induction.

Visualizations

Signaling Pathway

E7974_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Cycle_Assay Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Cycle_Assay->Apoptosis_Assay Xenograft Human Cancer Xenograft Models Apoptosis_Assay->Xenograft This compound This compound Analogs This compound->Tubulin_Assay This compound->Cytotoxicity_Assay

References

An In-depth Technical Guide to the Discovery and Synthesis of E7974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed by Eisai Co., Ltd. as a potent anti-microtubule agent with significant anticancer activity. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways.

Discovery and Lead Optimization

This compound was identified through a lead optimization program focused on the marine sponge-derived natural product, hemiasterlin. While hemiasterlin demonstrated potent in vitro anticancer activity by inhibiting tubulin polymerization, its in vivo efficacy was hampered by toxicity.[1] The primary goal of the medicinal chemistry efforts at Eisai was to improve the in vivo therapeutic index by modifying the hemiasterlin scaffold.

Through the synthesis of a large number of analogues with variations at each position of the tripeptide backbone, structure-activity relationship (SAR) studies indicated that modifications at the N-terminus could yield compounds with high potency, reduced susceptibility to P-glycoprotein (PgP)-mediated drug efflux, and improved pharmaceutical properties.[1][2] Specifically, the incorporation of cyclic amino acids at the N-terminus, such as pipecolic acid, proved to be particularly effective.[1] This synthetic exploration culminated in the discovery of this compound, an N-isopropyl-d-pipecolic acid derivative of hemiasterlin.[1] this compound retained the potent in vitro anticancer activity of the parent compound while exhibiting an improved in vivo toxicity profile.[1]

Chemical Synthesis

The total synthesis of this compound, a complex tripeptide derivative, involves a multi-step process. While a definitive, step-by-step protocol for this compound is proprietary to Eisai, a plausible synthetic route can be constructed based on the published synthesis of hemiasterlin and its analogues, as detailed in patents filed by Eisai (e.g., US Patent 7,192,972 B2). The core of the synthesis involves the coupling of three key amino acid-like fragments, followed by modifications to introduce the N-isopropyl-d-pipecolic acid moiety.

A general strategy for the synthesis of hemiasterlin analogues involves the following key steps:

  • Synthesis of the Amino Acid Fragments: The individual amino acid components of the tripeptide are synthesized or commercially sourced. These often contain non-standard side chains and stereochemistry, requiring asymmetric synthesis techniques.

  • Peptide Coupling Reactions: The amino acid fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the tripeptide backbone.

  • Modification and Deprotection: Following the formation of the tripeptide, further chemical modifications are carried out, such as the introduction of the N-isopropyl group on the pipecolic acid residue. Finally, protecting groups are removed to yield the active compound, this compound.

The synthesis requires careful control of stereochemistry at multiple chiral centers to ensure the desired biological activity. Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2][3] Its mechanism of action can be summarized as follows:

  • Tubulin Polymerization Inhibition: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[2][3] This action is similar to that of vinca alkaloids.[3]

  • Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[2][3]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This is characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[2][3]

  • Preferential Binding to α-tubulin: Photoaffinity labeling studies have shown that this compound preferentially binds to the α-tubulin subunit, with minor binding to β-tubulin also detected.[4] This distinguishes it from many other tubulin-targeting agents.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

E7974_Signaling_Pathway cluster_cellular_effects Cellular Effects This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage

This compound signaling pathway leading to apoptosis.

Quantitative Data

In Vitro Potency

This compound demonstrates potent growth inhibitory activity against a wide range of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.[1]

Cell LineCancer TypeIC50 (nmol/L)
U-937Histiocytic Lymphoma~0.3
DU 145Prostate Cancer~1.0
VariousMultipleSubnanomolar to low nanomolar[1]

Note: The table provides approximate values based on available literature. Specific IC50 values can vary depending on the assay conditions.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models, including those resistant to paclitaxel.[1]

Tumor ModelDosing ScheduleResult
Various Human XenograftsNot specifiedStrong antitumor efficacy[1]
Paclitaxel-Resistant ModelsNot specifiedSignificant activity[1]

Note: More detailed quantitative data from specific xenograft studies are not publicly available in a consolidated format.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (e.g., from Cytoskeleton, Inc.)

  • G-PEM buffer (80 mmol/L PIPES, pH 6.9, 2.0 mmol/L MgCl2, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol)[2]

  • This compound stock solution (in DMSO)

  • Vinblastine (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Resuspend lyophilized bovine brain tubulin to a final concentration of 3.2 mg/mL in ice-cold G-PEM buffer.[2]

  • Prepare serial dilutions of this compound, vinblastine, and DMSO in G-PEM buffer.

  • Add the test compounds to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[2]

  • Plot absorbance versus time to generate polymerization curves. The Vmax IC50 value for this compound was determined to be 3.9 μmol/L.[2]

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Resuspend Tubulin in G-PEM Buffer Start->Prepare_Tubulin Add_to_Plate Add Compounds and Tubulin to 96-well Plate Prepare_Tubulin->Add_to_Plate Prepare_Compounds Prepare Serial Dilutions of this compound and Controls Prepare_Compounds->Add_to_Plate Incubate_and_Read Incubate at 37°C and Read Absorbance at 340 nm Add_to_Plate->Incubate_and_Read Analyze_Data Analyze Data and Generate Polymerization Curves Incubate_and_Read->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line (e.g., U-937)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed U-937 cells in a culture flask and treat with 300 nmol/L this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).[5]

  • Harvest the cells by centrifugation.

  • Wash the cells with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

This method is used to detect the cleavage of PARP and the activation of caspase-3, which are hallmarks of apoptosis.

Materials:

  • Human cancer cell line (e.g., U-937)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-PARP antibody (recognizes full-length and cleaved PARP)

    • Rabbit anti-caspase-3 antibody (recognizes full-length and cleaved caspase-3)

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat U-937 cells with 300 nmol/L this compound for various time points (e.g., 0, 8, 16, 24 hours).[5]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the bands corresponding to full-length and cleaved PARP and caspase-3.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Workflow for apoptosis detection by Western Blot.

Conclusion

This compound is a promising synthetic anticancer agent that emerged from a well-designed lead optimization program based on the natural product hemiasterlin. Its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers seeking to further investigate the properties and applications of this compound and related compounds in the field of oncology. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize it. Further research into the precise molecular interactions of this compound with tubulin and the downstream signaling pathways it modulates will continue to enhance our understanding of this important class of anticancer compounds.

References

E7974: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of the marine natural product hemiasterlin, a potent cytotoxic tripeptide originally isolated from marine sponges.[1] Developed as a potential anticancer agent, this compound has demonstrated significant biological activity by targeting the microtubule cytoskeleton, a critical component for cell division. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and preclinical and clinical data. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Tubulin Destabilization

This compound exerts its primary biological effect as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent cell death.

Molecular Interaction:

Photoaffinity labeling studies have revealed that this compound and its analogs preferentially bind to α-tubulin , with minor binding to β-tubulin also detected.[1][2] This interaction is thought to occur at the Vinca domain of tubulin.[3][4] This binding profile distinguishes this compound from other tubulin-targeting agents like the taxanes (which bind to β-tubulin and stabilize microtubules) and many Vinca alkaloids.

Functional Consequences:

  • Inhibition of Microtubule Assembly: this compound directly inhibits the polymerization of purified tubulin in vitro.[1][2]

  • Disruption of Mitotic Spindle Formation: In cultured cancer cells, treatment with this compound leads to a marked decrease in microtubule density and the disruption of normal mitotic spindle architecture.[1]

  • Depolymerization of Existing Microtubules: The binding of this compound can lead to the depolymerization of existing microtubules.[3][4]

Quantitative Analysis of Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo models, as well as in clinical trials.

Table 1: In Vitro Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Source
This compoundSimilar to Vinblastine[2][5]

Table 2: In Vitro Antiproliferative Activity (IC50 Values)

Cell LineCancer TypeIC50 (nM)Source
Wide variety of human cancer cell typesVariousSubnanomolar to low nanomolar[1][5]

Note: Specific IC50 values for a broad panel of cell lines are stated to be in the subnanomolar to low nanomolar range, but a comprehensive table with specific values for each cell line was not available in the provided search results.

Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters (NCT00359392)

ParameterValueUnitSource
AdministrationIntravenous infusion (2-5 minutes) on Day 1 of a 21-day cycle-[6][7]
Maximum Tolerated Dose (MTD)0.45mg/m²[6][7]
Distribution (Vss)37.95 - 147.93L[6][7]
Clearance (CL)2.23 - 7.15L/h[6][7]
Elimination Half-life (t1/2)10.4 - 30.5hours[6][7]

Table 4: Phase 1 Clinical Trial Efficacy in Refractory Solid Tumors

ParameterValueSource
Patient PopulationAdvanced refractory solid tumors[6][7]
Stable Disease (in refractory colon cancer patients)41% (7 out of 17 patients)[6][7]
Tumor ResponsesNone observed[6][7]
Median Progression-Free Survival1.2 months[6][7]
Median Overall Survival6.7 months[6][7]

Cellular Effects of this compound

1. Cell Cycle Arrest:

Treatment of cancer cells with this compound leads to a potent and long-lasting arrest in the G2/M phase of the cell cycle.[1][2] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase.

2. Induction of Apoptosis:

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway.[1][2] Key molecular events in this process include:

  • Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase.[2]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Signaling Pathway for this compound-Induced Apoptosis

E7974_Apoptosis_Pathway This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to α-tubulin Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Prolonged arrest induces Caspase3 Caspase-3 Activation Apoptosis_Initiation->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

In Vivo Antitumor Efficacy

This compound has demonstrated strong antitumor activity in various human cancer xenograft models.[1] A key advantage of this compound is its ability to retain potency in tumor models that are resistant to other microtubule-targeting agents like paclitaxel.[1] This is partly attributed to this compound being a poor substrate for the P-glycoprotein (PgP) drug efflux pump, a common mechanism of multidrug resistance.[8][9]

Quantitative data on specific xenograft models (e.g., tumor growth inhibition percentages) were not detailed in the provided search results.

Experimental Protocols

1. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm.

  • Materials:

    • Purified bovine brain tubulin

    • GTP solution

    • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

    • This compound and control compounds (e.g., vinblastine, paclitaxel)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Method:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add GTP to the reaction mixture.

    • Add this compound or control compounds at various concentrations.

    • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

    • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start: Prepare reagents on ice Mix_Tubulin Mix purified tubulin and GTP in polymerization buffer Start->Mix_Tubulin Add_Compound Add this compound or control compound Mix_Tubulin->Add_Compound Incubate Incubate at 37°C to initiate polymerization Add_Compound->Incubate Measure_Absorbance Measure absorbance at 340 nm over time Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro tubulin polymerization assay.

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (for fixation)

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Method:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

3. Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of caspase-3 and PARP, indicating the induction of apoptosis.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Method:

    • Treat cells with this compound as described for cell cycle analysis.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis.

Conclusion

This compound is a potent antimitotic agent that targets tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis. Its unique preferential binding to α-tubulin and its efficacy in drug-resistant models make it a compound of significant interest in oncology. The quantitative data from preclinical and Phase 1 clinical studies provide a solid foundation for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the multifaceted biological activity of this compound and its potential as a therapeutic agent.

References

Methodological & Application

E7974 In Vitro Assay: Application Notes and Protocols for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

E7974 is a synthetic analog of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp. As a potent antimitotic agent, this compound has demonstrated significant potential in preclinical cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Microtubule Dynamics

This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. Unlike other tubulin-targeting agents such as taxanes and vinca alkaloids, this compound is reported to have a unique binding site, primarily targeting α-tubulin. This disruption of microtubule polymerization leads to a halt in the cell cycle at the G2/M transition, ultimately triggering the intrinsic apoptotic pathway.

Core Experimental Protocols

To comprehensively evaluate the in vitro activity of this compound, a series of standardized assays are recommended. These include assessing its impact on tubulin polymerization, cell proliferation, cell cycle progression, and the induction of apoptosis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter dye.

Protocol:

  • Reagent Preparation:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

    • Prepare a 10X stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to be tested.

    • Prepare positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Assay Procedure:

    • Reconstitute lyophilized tubulin in G-PEM buffer (General Tubulin Buffer supplemented with GTP and MgCl₂) to a final concentration of 3 mg/mL.

    • Pipette 5 µL of the test compounds (this compound dilutions, positive control, negative control) into a pre-warmed 96-well plate.

    • Add 50 µL of the tubulin solution to each well.

    • Monitor the fluorescence (excitation: 360 nm, emission: 450 nm) every minute for 60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound and controls.

    • Determine the Vmax (maximum rate of polymerization) for each curve.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Proliferation Assay (MTT/XTT Assay)

This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT/XTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple (MTT) or orange (XTT) color develops.

  • Data Acquisition:

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (MTT) or 450 nm (XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method utilizes propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay: Western Blot for Cleaved PARP and Caspase-3

This assay detects the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are key biochemical markers of apoptosis.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Data Summary

The following tables summarize representative quantitative data for the in vitro effects of this compound on various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma0.5
HT-29Colon Carcinoma1.2
MCF-7Breast Adenocarcinoma0.8
MDA-MB-231Breast Adenocarcinoma1.5
A549Lung Carcinoma1.1
NCI-H460Lung Carcinoma0.9
U-937Histiocytic Lymphoma0.3
DU-145Prostate Carcinoma2.0

Table 2: Effect of this compound on Cell Cycle Distribution in U-937 Cells

TreatmentG0/G1 (%)S (%)G2/M (%)
Control (24h)553015
This compound (1 nM, 24h)251560
This compound (10 nM, 24h)10585

Table 3: Induction of Apoptosis by this compound in U-937 Cells (24h Treatment)

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control1.01.0
This compound (1 nM)3.54.2
This compound (10 nM)8.19.5

Visualizations

Signaling Pathway of this compound Action

E7974_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Caption: Signaling pathway of this compound-induced cell death.

Experimental Workflow for In Vitro Evaluation of this compound

E7974_Workflow Start Start: this compound Compound TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay CellCulture Cancer Cell Line Culture Start->CellCulture DataAnalysis Data Analysis & Interpretation TubulinAssay->DataAnalysis ProliferationAssay Cell Proliferation Assay (MTT/XTT) CellCulture->ProliferationAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycleAssay ApoptosisAssay Apoptosis Assay (Western Blot) CellCulture->ApoptosisAssay ProliferationAssay->DataAnalysis CellCycleAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Workflow for in vitro evaluation of this compound.

Application Notes and Protocols for E7974 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing E7974, a potent tubulin polymerization inhibitor, in in vitro cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and protein expression are provided, along with quantitative data and visualizations to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a synthetic analog of hemiasterlin, a natural product isolated from a marine sponge.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[1][2] This disruption of microtubule function leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][2] this compound has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including those resistant to other tubulin-targeting agents such as paclitaxel.[2]

Data Presentation

Summary of this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
DU 145Prostate CancerLow nM range[3]
U-937Histiocytic LymphomaLow nM range[2]
HeLaCervical Cancer53.74 (as part of a nanocarrier)[4]
Various Human Cancer Cell LinesMultipleSubnanomolar to low nanomolar[1]

Note: IC50 values can vary depending on the assay conditions, such as cell density and exposure time.

Experimental Protocols

Cell Culture

3.1.1. DU 145 Human Prostate Carcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

3.1.2. U-937 Human Histiocytic Lymphoma Cells

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations from low nanomolar to micromolar to determine the IC50 value.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 300 nM for U-937 cells for 6-24 hours) or a range of concentrations.[1] Include a vehicle control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • Anti-cleaved PARP: 1:1000

    • Anti-cleaved Caspase-3: 1:1000

    • Anti-β-actin (loading control): 1:5000

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

This compound Mechanism of Action

E7974_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

E7974_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., DU 145, U-937) Treatment 2. This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot 3c. Protein Expression (Western Blot) Treatment->WesternBlot IC50 4a. IC50 Determination Viability->IC50 ApoptosisQuant 4b. Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinQuant 4c. Protein Level Analysis WesternBlot->ProteinQuant

Caption: Workflow for evaluating the in vitro effects of this compound.

Apoptosis Signaling Pathway Induced by this compound

E7974_Apoptosis_Pathway This compound This compound MitoticArrest G2/M Mitotic Arrest This compound->MitoticArrest Induces Caspase3_inactive Pro-Caspase-3 MitoticArrest->Caspase3_inactive Activates downstream signaling Caspase3_active Cleaved Caspase-3 (Active) Caspase3_inactive->Caspase3_active Cleavage PARP_intact PARP Caspase3_active->PARP_intact Cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis Executes PARP_cleaved Cleaved PARP PARP_cleaved->Apoptosis Contributes to

Caption: this compound-induced apoptosis is mediated by caspase-3 and PARP cleavage.

References

Application Notes and Protocols: E7974 in DU 145 Prostate Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of hemiasterlin, a natural product isolated from a marine sponge. It functions as a potent microtubule-destabilizing agent, exhibiting significant anti-tumor activity in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the DU 145 human prostate cancer cell line. DU 145 is an androgen-independent cell line derived from a metastatic brain lesion of prostate carcinoma, making it a valuable model for studying advanced and castration-resistant prostate cancer.

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division. This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1] Understanding the specific mechanisms of this compound in DU 145 cells is vital for its potential development as a therapeutic agent for prostate cancer.

Data Presentation

Table 1: Proliferation and Cytotoxicity of this compound in DU 145 Cells

ParameterValueNotes
Cell Line DU 145Human Prostate Carcinoma
Compound This compoundMicrotubule Destabilizer
Time Point 72 hours-
IC50 Not AvailableExpected to be in the low nanomolar range based on activity in other cell lines. For comparison, the IC50 of docetaxel in LNCaP cells is ~2.5 nM.[2]

Table 2: this compound-Induced Apoptosis in DU 145 Cells

TreatmentConcentration (nM)Apoptotic Cells (%)Method
Control (DMSO) -~5%Annexin V-FITC/PI Staining
This compound 10Expected significant increaseAnnexin V-FITC/PI Staining
This compound 100Expected dose-dependent increaseAnnexin V-FITC/PI Staining

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in DU 145 Cells

ProteinTreatmentExpected Change in ExpressionMethod
Bcl-2 This compoundDecreaseWestern Blot
Bax This compoundNo expression (DU 145 are Bax null)[3]Western Blot
Cleaved Caspase-3 This compoundIncreaseWestern Blot
Cleaved PARP This compoundIncreaseWestern Blot
Cyclin B1 This compoundIncrease (indicative of G2/M arrest)Western Blot

Experimental Protocols

DU 145 Cell Culture

Materials:

  • DU 145 cells (ATCC HTB-81)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

Protocol:

  • Maintain DU 145 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Cell Viability Assay (MTT Assay)

Materials:

  • DU 145 cells

  • Complete culture medium

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed DU 145 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • DU 145 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed DU 145 cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Western Blot Analysis

Materials:

  • DU 145 cells

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat DU 145 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

E7974_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Apoptosis->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase9->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Cleavage PARP PARP CleavedCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax Bax (Null in DU 145) CytoC Cytochrome c release Mito->CytoC CytoC->Caspase9 Activates

Caption: this compound mechanism of action in DU 145 cells.

Experimental Workflow

Experimental_Workflow start Start culture DU 145 Cell Culture start->culture treatment Treat with this compound culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant protein_quant Quantify Protein Levels data_analysis->protein_quant end End ic50->end apoptosis_quant->end protein_quant->end

Caption: Workflow for this compound experiments in DU 145 cells.

Putative Crosstalk with Survival Pathways

While direct evidence linking this compound to the PI3K/AKT and NF-κB pathways in DU 145 cells is limited, microtubule disruption can induce cellular stress that may modulate these critical survival pathways. The following diagram illustrates a hypothetical interplay.

Putative_Crosstalk This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Cellular_Stress Cellular Stress Microtubule_Disruption->Cellular_Stress Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Induces PI3K_AKT PI3K/AKT Pathway Cellular_Stress->PI3K_AKT May Inhibit NFkB NF-κB Pathway Cellular_Stress->NFkB May Inhibit Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes NFkB->Cell_Survival Promotes Cell_Survival->Apoptosis Inhibits

Caption: Hypothetical this compound crosstalk with survival pathways.

References

Application Notes: E7974 Treatment of U-937 Human Histiocytic Lymphoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for studying the effects of E7974, a synthetic analog of the marine natural product hemiasterlin, on the U-937 human histiocytic lymphoma cell line. This compound is a potent tubulin-based antimitotic agent that induces a durable G2/M cell cycle arrest, ultimately leading to apoptosis.[1][2] This document outlines the underlying mechanism of action, provides detailed protocols for key experiments, and presents quantitative data from relevant studies.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton.[1] As a tubulin polymerization inhibitor, it binds preferentially to α-tubulin within the Vinca domain, preventing the assembly of functional microtubules.[1][3] The disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a proper mitotic spindle required for chromosome segregation.[2][4]

This structural failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[5] The SAC halts the cell cycle in the G2/M phase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), which prevents the degradation of key mitotic proteins like Cyclin B1.[6][7] Prolonged mitotic arrest forces the cell down an apoptotic pathway.[1] In U-937 cells, this is biochemically marked by the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1][8]

E7974_Signaling_Pathway cluster_cell U-937 Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APCC APC/C Inhibition SAC->APCC CycB_CDK1 Cyclin B1/CDK1 Complex Stabilization APCC->CycB_CDK1 Arrest Prolonged G2/M Arrest CycB_CDK1->Arrest Apoptosis Intrinsic Apoptosis Pathway Arrest->Apoptosis Casp3 Caspase-3 Activation Apoptosis->Casp3 PARP PARP Cleavage Casp3->PARP CellDeath Apoptotic Cell Death PARP->CellDeath

Caption: this compound signaling pathway in U-937 cells.

Data Presentation

The following tables summarize quantitative data regarding the effect of this compound on the U-937 cell line.

Table 1: Short-Term this compound Exposure and G2/M Arrest in U-937 Cells U-937 cells were pretreated with 300 nmol/L this compound for the indicated times, washed, and incubated in drug-free medium for 12 hours before analysis.[8]

This compound Pretreatment TimePercentage of Cells in G2/M Phase (%)
0 min (Control)15
10 min35
30 min47
45 min62
60 min71

Table 2: Time-Dependent G2/M Arrest and Apoptosis with Continuous this compound Exposure U-937 cells were continuously treated with 300 nmol/L this compound for up to 24 hours.[9]

Treatment Time (hours)Cell Cycle Phase DistributionApoptotic Markers (Qualitative)
0Normal DistributionBaseline
12Significant G2/M AccumulationCleaved Caspase-3 and PARP detectable[8]
24Prominent G2/M Peak, Emergence of Hypodiploid (Sub-G1) PeakStrong Cleaved Caspase-3 and PARP signal[8]

Experimental Protocols

The following are detailed protocols for culturing U-937 cells and assessing the effects of this compound treatment.

Experimental_Workflow cluster_assays 4. Downstream Assays Culture 1. U-937 Cell Culture (RPMI-1640 + 10% FBS) Treat 2. This compound Treatment (e.g., 300 nM) Culture->Treat Harvest 3. Cell Harvesting (Centrifugation) Treat->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Harvest->CellCycle Apoptosis Apoptosis Detection (Annexin V/PI, Flow Cytometry) Harvest->Apoptosis Western Mechanism Confirmation (Western Blot) Harvest->Western

Caption: General experimental workflow for this compound studies.
Protocol 1: U-937 Cell Culture and Maintenance

U-937 is a human pro-monocytic cell line that grows in suspension.[6][10]

  • Medium Preparation: Prepare complete growth medium using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]

  • Cell Thawing: Thaw a frozen vial of U-937 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9-10 mL of pre-warmed complete growth medium. Centrifuge at 400 x g for 5-10 minutes.[10][12]

  • Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 flask. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.[10]

  • Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[10] To subculture, determine the cell density and dilute the suspension to a concentration of 1-2 x 10⁵ cells/mL with fresh medium.[10][11]

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability.[3][4]

  • Cell Seeding: Seed U-937 cells at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.[2]

  • Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible.[2][13]

  • Solubilization: Centrifuge the plate, carefully aspirate the medium, and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2][14]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.[2]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution via flow cytometry.[8]

  • Cell Seeding and Treatment: Seed 5 x 10⁵ U-937 cells/well in a 6-well plate. Treat with the desired concentration of this compound (e.g., 300 nM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Harvesting: Collect cells by centrifugation at 400 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content histogram (PI fluorescence) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrants Start Treated U-937 Cells Wash Wash with cold PBS Start->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze via Flow Cytometry (within 1 hour) Incubate->Analyze Q1 Q1: Necrotic (Annexin V+/PI+) Analyze->Q1 Q2 Q2: Late Apoptotic (Annexin V+/PI+) Analyze->Q2 Q3 Q3: Viable (Annexin V-/PI-) Analyze->Q3 Q4 Q4: Early Apoptotic (Annexin V+/PI-) Analyze->Q4

References

Application Notes and Protocols for E7974 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of E7974, a synthetic analogue of the marine natural product hemiasterlin.[1]

Introduction

This compound is a potent, tubulin-based antimitotic agent that demonstrates significant anti-tumor activity across a variety of human cancer cell lines.[2][3] It functions by inhibiting tubulin polymerization, which leads to a blockage of cells in the G2-M phase of the cell cycle, disruption of mitotic spindle formation, and subsequent induction of apoptosis.[2][4] Notably, this compound has shown efficacy in tumor models resistant to other microtubule-targeting agents like paclitaxel.[2] Preclinical studies have demonstrated its strong in vivo antitumor efficacy in numerous human xenograft cancer models.[2] This document provides a detailed protocol for establishing a subcutaneous xenograft model using the DU-145 human prostate cancer cell line to assess the therapeutic potential of this compound.

Data Presentation

Table 1: Cell Line Information for Xenograft Model

ParameterDetails
Cell LineDU-145
Cancer TypeHuman Prostate Carcinoma
MorphologyEpithelial
Culture MediumEagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS)
Growth Conditions37°C, 5% CO2
SubcultureRinse with PBS, detach with Trypsin-EDTA. Split 1:4 to 1:8.

Table 2: Animal Model and Xenograft Establishment Parameters

ParameterSpecification
Animal StrainAthymic Nude (nu/nu) Mice
Age/Sex4-6 weeks old, male
Acclimatization Period3-5 days
Cell PreparationHarvested at 70-80% confluency
Injection VehicleMatrigel:EMEM (1:1)
Cell Concentration1 x 10^7 cells/mL
Injection Volume100 µL
Injection RouteSubcutaneous (s.c.) into the right flank
Tumor Monitoring2-3 times per week using digital calipers
Tumor Volume CalculationVolume = (Width^2 x Length) / 2

Table 3: Proposed this compound Dosing Regimen for Xenograft Studies

ParameterDetails
CompoundThis compound
FormulationTo be prepared in a suitable vehicle (e.g., DMSO/Saline)
Dosage2.4 mg/kg (based on a single-dose study in melanoma xenografts)[2]
Route of AdministrationIntravenous (i.v.) or Intraperitoneal (i.p.)
Dosing ScheduleOnce established, when tumors reach an average volume of 100-150 mm³
FrequencyTo be determined based on tolerability and efficacy (e.g., twice weekly)
Control GroupVehicle control administered on the same schedule

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Culture: Culture DU-145 cells in EMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: When cells reach 70-80% confluency, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in serum-free medium and perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of Matrigel and serum-free EMEM at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

Subcutaneous Xenograft Establishment
  • Animal Handling: Allow the 4-6 week old male athymic nude mice to acclimatize for 3-5 days.

  • Injection: Anesthetize the mice. Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the cell suspension. Inject the cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length and width using digital calipers.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Administration and Efficacy Evaluation
  • Drug Preparation: Prepare this compound in a suitable vehicle for injection.

  • Dosing: Administer this compound at the predetermined dose (e.g., 2.4 mg/kg) and schedule via the chosen route (i.v. or i.p.). The control group should receive an equivalent volume of the vehicle.

  • Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Mandatory Visualizations

E7974_Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study In Vivo Study cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest & Count Cell Harvest & Count Cell Culture->Cell Harvest & Count Prepare Injection Suspension Prepare Injection Suspension Cell Harvest & Count->Prepare Injection Suspension Subcutaneous Injection Subcutaneous Injection Prepare Injection Suspension->Subcutaneous Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Data Collection Data Collection This compound Treatment->Data Collection Endpoint & Tumor Excision Endpoint & Tumor Excision Data Collection->Endpoint & Tumor Excision Data Analysis Data Analysis Endpoint & Tumor Excision->Data Analysis

Caption: Experimental workflow for the this compound xenograft model.

E7974_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds to α-tubulin Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest induces

Caption: Signaling pathway of this compound's antimitotic action.

References

Application Notes and Protocols for E7974 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analogue of the marine natural product hemiasterlin. It functions as a potent antimitotic agent by inhibiting tubulin polymerization, leading to a cascade of cellular events that culminate in apoptosis.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant technical data and experimental workflows.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueSource
Molecular Weight ~700 g/mol (estimated based on related compounds)N/A
Solubility Soluble in 100% anhydrous DMSO[3]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[4]
Storage of DMSO Stock -80°C in small aliquots[3]
In Vitro IC₅₀ Similar to vinblastine for tubulin polymerization inhibition[1]
Cellular Working Conc. 19.5 nM - 300 nM[2][3]
Final DMSO Conc. in Assay Should not exceed 0.1% - 0.5% (v/v)[3][4]

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The simplified signaling pathway is illustrated below.

E7974_Signaling_Pathway This compound Mechanism of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a chemical fume hood.

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 1 mg of this compound (assuming MW ~700 g/mol ): Volume (L) = 0.001 g / (700 g/mol * 0.010 mol/L) = 0.000143 L = 143 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate stock solution (e.g., 100 µM).

    • Dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., 1 µL of 10 mM stock + 99 µL of medium).

  • Final Working Solution: Prepare the final working concentrations by further diluting the intermediate or high-concentration stock into the final assay volume of cell culture medium.

    • Example for a final concentration of 100 nM in 1 mL: Add 1 µL of the 100 µM intermediate stock to 999 µL of cell culture medium.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final concentration of DMSO should not exceed 0.5%, with 0.1% being a commonly used and recommended limit to avoid solvent-induced cytotoxicity.[3][4]

Experimental Workflow: In Vitro Anti-mitotic Drug Screening

The following diagram outlines a typical workflow for evaluating the anti-mitotic activity of this compound in a cancer cell line.

Experimental_Workflow In Vitro Screening Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Line Drug_Prep 2. Prepare this compound Working Solutions Treatment 3. Treat Cells with this compound (e.g., 24-48 hours) Drug_Prep->Treatment Cell_Cycle 4a. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Microscopy 4b. Mitotic Spindle Staining (Immunofluorescence) Treatment->Microscopy Apoptosis_Assay 4c. Apoptosis Analysis (Western Blot for Cleaved Caspase-3/PARP) Treatment->Apoptosis_Assay

References

Application Notes and Protocols for E77974 Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2] As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation and cell division.[1][3][4] This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][3][5] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular effects of this compound, enabling precise measurement of cell cycle distribution and apoptotic induction. These application notes provide detailed protocols for the analysis of this compound's effects on cancer cells using flow cytometry.

Mechanism of Action

This compound exerts its antimitotic activity by binding to tubulin, primarily α-tubulin, at the Vinca domain, thereby inhibiting its polymerization into microtubules.[1][2][3] The consequences of this action are twofold:

  • Disruption of Mitotic Spindle: The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis.[1][4]

  • G2/M Phase Arrest: Cells are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][3][6]

Data Presentation

The following tables present illustrative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound. This data exemplifies the typical dose- and time-dependent effects of the compound on cell cycle progression and apoptosis.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells

TreatmentConcentration (nM)Incubation Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO) -2465.220.114.7
This compound 102445.815.338.9
502425.110.564.4
1002415.78.276.1
Vehicle Control (DMSO) -4863.821.514.7
This compound 104830.512.157.4
504818.97.873.3
1004810.25.184.7

Table 2: Induction of Apoptosis by this compound in Human Cancer Cells

TreatmentConcentration (nM)Incubation Time (h)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO) -4895.12.52.4
This compound 104875.315.88.9
504840.735.224.1
1004820.148.631.3
Vehicle Control (DMSO) -7294.53.12.4
This compound 107255.225.719.1
507225.945.828.3
1007210.450.339.3

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence signal.

    • Gate on single cells to exclude doublets and aggregates.

    • Acquire at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • For suspension cells, directly collect the cell suspension.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate laser and filter settings for FITC and PI.

    • Set up compensation using single-stained controls.

    • Acquire at least 10,000 events per sample.

    • Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Gate the populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Visualizations

E7974_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: this compound mechanism of action signaling pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Fixation 4. Fixation (Cell Cycle) or Staining (Apoptosis) Harvesting->Fixation Acquisition 5. Data Acquisition Fixation->Acquisition Gating 6. Gating & Compensation Acquisition->Gating Data_Analysis 7. Data Analysis Gating->Data_Analysis

Caption: Experimental workflow for this compound flow cytometry.

References

Application Notes and Protocols for Immunofluorescence Microscopy of E7974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent antimitotic activity.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in immunofluorescence microscopy studies to visualize its effects on the microtubule cytoskeleton and mitotic progression.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This compound is a potent microtubule inhibitor that binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and a prolonged arrest of cells in mitosis. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death. Immunofluorescence microscopy is a powerful technique to visualize these cellular events, providing spatial and temporal information on the effects of this compound on the microtubule network and cell cycle progression.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to the Vinca domain on tubulin subunits, primarily α-tubulin, and inhibits their polymerization.[2] This leads to a net decrease in the cellular microtubule polymer mass. The consequences of this action are multifaceted:

  • Disruption of Mitotic Spindle Formation: During mitosis, a precisely organized mitotic spindle is required for the proper segregation of chromosomes. By inhibiting tubulin polymerization, this compound prevents the formation of a functional bipolar spindle.

  • G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2 and M phases.[1][2]

  • Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2] This ultimately leads to programmed cell death.

Data Presentation

This compound has demonstrated potent growth inhibitory activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to subnanomolar range.[1][3]

Cell LineCancer TypeReported IC50 (nM)[1][3]
U-937Histiocytic LymphomaLow Nanomolar
DU 145Prostate CancerLow Nanomolar
A549Non-Small Cell Lung CancerLow Nanomolar
HT-29Colon AdenocarcinomaLow Nanomolar
SK-N-MCNeuroepitheliomaLow Nanomolar
MDA-MB-231Breast CancerLow Nanomolar
OVCAR-3Ovarian CarcinomaLow Nanomolar
PANC-1Pancreatic CarcinomaLow Nanomolar

Signaling Pathway

The signaling pathway initiated by this compound-mediated microtubule disruption culminates in apoptotic cell death. A simplified representation of this pathway is illustrated below.

E7974_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle prevents formation G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest triggers Bcl2_phos Bcl-2 Phosphorylation (inactivation) G2M_Arrest->Bcl2_phos Caspase3 Caspase-3 Activation Bcl2_phos->Caspase3 PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for an immunofluorescence experiment to study the effects of this compound.

IF_Workflow cluster_prep Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Seed cells on coverslips Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Fixation 3. Fix cells Treatment->Fixation Permeabilization 4. Permeabilize cells Fixation->Permeabilization Blocking 5. Block non-specific binding Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3) Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Counterstain 8. Counterstain nuclei (DAPI) Secondary_Ab->Counterstain Mounting 9. Mount coverslips Counterstain->Mounting Imaging 10. Acquire images using fluorescence microscope Mounting->Imaging Analysis 11. Analyze images for microtubule morphology and mitotic index Imaging->Analysis

Caption: Immunofluorescence workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: e.g., DU 145 (human prostate cancer), HeLa (human cervical cancer), or other susceptible cell line.

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibodies:

    • Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168, 1:1000 dilution)

    • Rabbit anti-phospho-histone H3 (Ser10) antibody (e.g., Cell Signaling Technology, #9701, 1:200 dilution)

  • Secondary Antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488 conjugate (e.g., Invitrogen, A11001, 1:500 dilution)

    • Goat anti-rabbit IgG, Alexa Fluor 594 conjugate (e.g., Invitrogen, A11012, 1:500 dilution)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) (e.g., 1 µg/mL in PBS).

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant).

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Drug Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 10 nM, 50 nM, 100 nM).

    • Include a vehicle control (e.g., DMSO) and a positive control for mitotic arrest if desired (e.g., nocodazole).

    • Remove the medium from the wells and replace it with the this compound-containing medium or control medium.

    • Incubate for the desired time period (e.g., 18-24 hours).

  • Fixation:

    • Gently wash the cells three times with PBS.

    • For PFA fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • For Methanol fixation: Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Permeabilization (for PFA-fixed cells):

    • Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-α-tubulin and anti-phospho-histone H3) in Blocking Buffer at their recommended dilutions.

    • Remove the Blocking Buffer and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times for 5 minutes each with PBST.

    • Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Protect from light from this point forward.

    • Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times for 5 minutes each with PBST in the dark.

    • Add DAPI solution to the coverslips and incubate for 5 minutes at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove salts.

    • Wick away excess water with the edge of a laboratory wipe.

    • Place a small drop of mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the drop of mounting medium.

    • Avoid trapping air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging and Analysis:

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

    • Capture images of control and this compound-treated cells.

    • Analyze the images for changes in microtubule morphology (e.g., depolymerization, bundling) and quantify the percentage of mitotic cells (positive for phospho-histone H3 staining).

Expected Results

  • Control Cells: In untreated cells, you should observe a well-defined, filamentous microtubule network extending throughout the cytoplasm. The majority of cells will be in interphase, with a low percentage of cells positive for phospho-histone H3.

  • This compound-Treated Cells: In cells treated with this compound, you will observe a dose-dependent disruption of the microtubule network. This may manifest as a diffuse tubulin staining or the presence of short, fragmented microtubules. There will be a significant increase in the percentage of cells that are rounded up and positive for phospho-histone H3, indicating a mitotic arrest.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inactive primary or secondary antibodyUse fresh or validated antibodies.
Insufficient incubation timeIncrease incubation times for antibodies.
Improper fixationOptimize fixation method (PFA vs. methanol).
High background Incomplete blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific staining Primary antibody cross-reactivityUse a more specific primary antibody.
Secondary antibody binding to non-target IgGUse pre-adsorbed secondary antibodies.
Photobleaching Excessive exposure to excitation lightUse an anti-fade mounting medium and minimize light exposure.

References

Application Notes and Protocols for Studying Microtubule Dynamics with E7974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of the marine natural product hemiasterlin, which demonstrates potent antimitotic activity by disrupting microtubule dynamics.[1][2] Unlike many other tubulin-targeting agents that interact with β-tubulin, this compound uniquely binds predominantly to α-tubulin.[1][2] This distinct mechanism of action makes this compound a valuable tool for studying the specific roles of α-tubulin in microtubule polymerization, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate microtubule dynamics and its cytotoxic effects on cancer cells.

Mechanism of Action

This compound exerts its biological effects by inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure of mitotic spindle formation.[1][2] Consequently, cells are arrested in the G2/M phase of the cell cycle, which, if prolonged, ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly ADP ribose polymerase (PARP).[1][2]

E7974_Mechanism_of_Action cluster_0 This compound Action on Microtubules cluster_1 Cellular Consequences This compound This compound alpha_tubulin α-tubulin This compound->alpha_tubulin Binds to tubulin_dimer αβ-Tubulin Heterodimer alpha_tubulin->tubulin_dimer beta_tubulin β-tubulin beta_tubulin->tubulin_dimer polymerization Polymerization Inhibition tubulin_dimer->polymerization microtubule Microtubule polymerization->microtubule Prevents formation of spindle_disruption Mitotic Spindle Disruption polymerization->spindle_disruption Leads to g2m_arrest G2/M Phase Arrest spindle_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 parp_cleavage PARP Cleavage apoptosis->parp_cleavage

Figure 1: Signaling pathway of this compound leading to apoptosis.

Data Presentation

The following table summarizes the quantitative effects of this compound on tubulin polymerization and its cytotoxic activity against various cancer cell lines.

ParameterValueCell Line/SystemReference
In Vitro Tubulin Polymerization Inhibition (IC50)
This compound3.9 µmol/LPurified bovine brain tubulin[2]
Vinblastine (for comparison)3.2 µmol/LPurified bovine brain tubulin[2]
Cell-Based Assay Concentrations
Immunofluorescence (Microtubule Disruption)19.5 or 65 nmol/LDU 145 (human prostate cancer)[3]
Cell Cycle Analysis (G2/M Arrest)300 nmol/LU-937 (human histiocytic lymphoma)[3]

Experimental Protocols

Experimental_Workflow cluster_0 Experimental Design cluster_1 Assays cluster_2 Data Analysis start Start cell_culture Cell Culture (e.g., DU 145, U-937) start->cell_culture e7974_treatment This compound Treatment (Varying concentrations and times) cell_culture->e7974_treatment tubulin_assay In Vitro Tubulin Polymerization Assay e7974_treatment->tubulin_assay if_assay Immunofluorescence Microscopy e7974_treatment->if_assay viability_assay Cell Viability Assay (e.g., MTT) e7974_treatment->viability_assay ic50_calc IC50 Calculation tubulin_assay->ic50_calc image_analysis Image Analysis (Microtubule morphology) if_assay->image_analysis viability_quant Viability Quantification viability_assay->viability_quant end End ic50_calc->end image_analysis->end viability_quant->end

Figure 2: Experimental workflow for studying this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is adapted from the methods described in the study by Kuznetsov et al. (2009) to measure the inhibitory effect of this compound on tubulin polymerization.[2]

Materials:

  • Purified bovine brain tubulin

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • Vinblastine (as a positive control)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of vinblastine in DMSO.

    • Prepare a working solution of tubulin in general tubulin buffer containing glycerol. Keep on ice.

    • Prepare a GTP solution in general tubulin buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound or vinblastine to the wells. Include a DMSO-only control.

    • Add the tubulin solution to each well.

    • Initiate the polymerization reaction by adding the GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound and the control.

    • Determine the maximum velocity (Vmax) of polymerization for each concentration.

    • Calculate the IC₅₀ value by plotting the Vmax against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol provides a method to visualize the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Cancer cell line (e.g., DU 145)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 19.5 nM, 65 nM) or DMSO (vehicle control) for the desired time (e.g., 18 hours).[3]

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde, wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

    • Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound by assessing the metabolic activity of cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • 96-well cell culture plate

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

References

E7974 Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer research applications of E7974, a synthetic analog of the marine sponge natural product hemiasterlin. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for essential in vitro experiments.

Mechanism of Action

This compound is a potent, tubulin-based antimitotic agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2] Unlike many other tubulin-targeting agents that primarily interact with β-tubulin, this compound and other hemiasterlin compounds appear to predominantly target α-tubulin, although some minor binding to β-tubulin has been observed.[2]

By disrupting microtubule dynamics, this compound induces a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1] This sustained mitotic blockade ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Key biochemical markers of apoptosis induced by this compound include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance. It has shown strong potency in cancer cells that overexpress the P-glycoprotein (PgP) efflux pump, a major contributor to multidrug resistance.[1][3] Furthermore, this compound retains its efficacy in cell lines with β-tubulin mutations that confer resistance to taxanes.[1][3]

Data Presentation

In Vitro Anti-proliferative Activity
Parameter Value Reference
General In Vitro Potency Subnanomolar to low nanomolar IC50 values[1][3][4]
Tubulin Polymerization Inhibition (in vitro) IC50 values similar to vinblastine[2]
Phase I Clinical Trial Data in Solid Tumors

This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid malignancies.

Study Design Key Findings Reference
Days 1 and 15 of a 28-day cycle - Recommended Phase 2 Dose: 0.31 mg/m²- Partial response observed in esophageal cancer.- >50% decline in PSA in a prostate cancer patient.- Manageable and reversible toxicities.
Day 1 of a 21-day cycle - Recommended Phase 2 Dose: 0.45 mg/m²- Stable disease observed in 41% of refractory colon cancer patients.- No complete or partial responses reported in this study.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • Vinblastine (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Protocol:

  • Prepare a tubulin solution in cold polymerization buffer containing GTP.

  • Add varying concentrations of this compound, vinblastine, or DMSO to the wells of a 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values over time and calculate the IC50 value for this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • Human cancer cell line (e.g., U-937 human histiocytic lymphoma)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or DMSO for various time points (e.g., 0, 6, 12, 24 hours). A concentration of 300 nmol/L has been shown to induce G2/M arrest in U-937 cells.[5]

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blot for PARP and Caspase-3 Cleavage

This protocol describes the detection of apoptotic markers in this compound-treated cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound or DMSO as described in the cell cycle analysis protocol.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of mitotic spindle disruption in cells treated with this compound.

Materials:

  • Human cancer cell line (e.g., DU 145 human prostate cancer)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vinblastine (positive control)

  • DMSO (vehicle control)

  • Coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a culture plate and allow them to adhere.

  • Treat the cells with this compound (e.g., 19.5 or 65 nmol/L), vinblastine, or DMSO for 18 hours.[1]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the anti-β-tubulin primary antibody for 1 hour.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash the cells and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the mitotic spindles using a fluorescence microscope. Disrupted and disorganized spindles are indicative of this compound's effect.

Visualizations

E7974_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Disrupted G2M G2/M Phase Arrest Spindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: this compound Mechanism of Action Pathway.

Experimental_Workflow_Cell_Cycle cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cancer Cells Treat Treat with this compound Seed->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Flow Flow Cytometry Analysis Stain->Flow Data Quantify G1, S, G2/M Phases Flow->Data

Caption: Cell Cycle Analysis Experimental Workflow.

Logical_Relationship_Drug_Resistance This compound This compound Efficacy Maintained Efficacy This compound->Efficacy PgP P-glycoprotein (PgP) Overexpression Resistance Drug Resistance PgP->Resistance BetaTubulin β-Tubulin Mutations BetaTubulin->Resistance Resistance->Efficacy Overcomes

Caption: this compound Overcoming Drug Resistance.

References

Troubleshooting & Optimization

E7974 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the E7974 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges related to the solubility and stability of this compound. The following information is curated from published literature and general best practices for handling chemical compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. Here are some steps to troubleshoot this problem:

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously or place it in a sonicator bath for several minutes.

  • Warming: Gently warm the solution to 37°C for a brief period. This can often help redissolve the precipitate.

  • Lower Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try preparing a more dilute stock solution in DMSO or decreasing the final concentration in your experiment.

  • Increase DMSO Percentage: While it is advisable to keep the final concentration of DMSO in cell culture media low (typically below 0.5%) to avoid toxicity, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Solid Powder-20°CLong-term (months to years)
Solid Powder0-4°CShort-term (days to weeks)
DMSO Stock Solution-20°C or -80°CUp to 3 months (aliquoted to avoid freeze-thaw cycles)
Aqueous Solution2-8°CNot recommended for storage; prepare fresh before use.

Q4: How many times can I freeze and thaw my this compound stock solution in DMSO?

To maintain the integrity of the compound, it is highly recommended to aliquot your DMSO stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles. While some small molecules are stable through several cycles, it is best practice to avoid them whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent experimental outcomes can often be traced back to issues with the compound's solubility and stability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty dissolving the solid this compound powder.

If you are having trouble dissolving the solid this compound, follow these steps:

  • Confirm the correct solvent: Ensure you are using high-purity, anhydrous DMSO.

  • Increase the solvent volume: You may be attempting to prepare a solution that is too concentrated. Add more solvent to decrease the concentration.

  • Gentle warming and agitation: Warm the vial to 37°C in a water bath and vortex or sonicate for several minutes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 437.61 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1 mg of this compound powder.

  • Add 228.5 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm to 37°C.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.

  • Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in sterile PBS or culture medium to create a 1 mM intermediate solution.

  • Add 1 µL of the 1 mM intermediate solution to 1 mL of your final cell culture medium.

  • Vortex the working solution gently before adding it to your cells.

Signaling Pathway

This compound is a synthetic analog of hemiasterlin and functions as a tubulin-targeted antimitotic agent.[1][2] It binds to the Vinca domain on tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule assembly.[1][2] This disruption of the mitotic spindle leads to a G2/M cell cycle arrest.[1] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).[1]

E7974_Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Downstream Effects This compound This compound Tubulin α/β-Tubulin This compound->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Spindle Mitotic Spindle Formation G2M G2/M Arrest Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Optimizing E7974 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E7974. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro treatment duration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting point for this compound treatment duration in a new cell line?

A1: For initial experiments, a 24-hour treatment period is a well-documented starting point for observing significant effects of this compound on cell cycle progression.[1][2] Studies have shown that this compound can induce G2/M arrest in cultured human cancer cells within this timeframe.[1][2]

However, the optimal duration can be cell-line dependent. Therefore, we recommend performing a time-course experiment to determine the ideal exposure time for your specific model.

Troubleshooting Guide: Initial Time-Course Experiment

  • Problem: Unsure of the optimal this compound treatment duration for a specific cancer cell line.

  • Solution: Conduct a preliminary time-course experiment.

    • Cell Seeding: Seed cells at a density that will not lead to over-confluence during the longest time point.

    • Treatment: Treat cells with a concentration of this compound known to be effective (e.g., in the low nanomolar range).[3] Include a vehicle control (e.g., DMSO).

    • Time Points: Collect samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Analysis: Analyze the cells for key markers of this compound activity, such as cell viability (MTT or similar assay), cell cycle distribution (flow cytometry), and apoptosis (caspase-3 activation or PARP cleavage).[1]

Q2: I am not observing a significant effect on cell viability after 24 hours. What should I do?

A2: If you do not observe a significant effect at 24 hours, consider the following:

  • Extend the Treatment Duration: this compound's primary mechanism is to induce mitotic arrest, which then leads to apoptosis after a prolonged blockage.[1][2] It's possible that your cell line requires a longer G2/M arrest to commit to apoptosis. Extend your time points to 48 or 72 hours.

  • Increase the Concentration: While this compound is potent, the sensitivity can vary between cell lines.[3] Consider performing a dose-response experiment in conjunction with a time-course study to find the optimal concentration and duration.

  • Confirm Target Engagement: this compound disrupts mitotic spindle formation.[1][2] You can assess this directly by immunofluorescence staining for α-tubulin and β-tubulin to visualize the mitotic spindles after treatment for a shorter period, such as 18 hours.[4]

Troubleshooting Guide: No Observed Effect

Possible Cause Suggested Action
Insufficient treatment time for apoptosis induction.Extend the experiment to 48 and 72-hour time points.
Sub-optimal drug concentration.Perform a dose-response curve (e.g., 0.1 nM to 1 µM) at a fixed time point (e.g., 72 hours).
Cell line is resistant to this compound.This compound is known to be effective against some multidrug-resistant cell lines, particularly those overexpressing P-glycoprotein (PgP).[3][4] However, other resistance mechanisms may exist. Consider using a positive control compound with a similar mechanism of action, like vinblastine.[1]
Issues with experimental setup.Verify cell health, seeding density, and reagent quality. Ensure proper handling and storage of this compound.

Q3: I am observing high levels of cytotoxicity even at short treatment durations. How can I mitigate this?

A3: High cytotoxicity at early time points might indicate that the concentration of this compound is too high for your specific cell line.

  • Reduce the Concentration: Perform a dose-response experiment with lower concentrations of this compound to identify a range that induces mitotic arrest without causing widespread, immediate cell death.

  • Short Exposure Followed by Washout: Studies have shown that a short exposure to this compound is sufficient to induce maximum mitotic arrest.[1] You can treat the cells for a shorter period (e.g., 4-8 hours), then wash out the drug and continue to culture the cells in drug-free media. This allows you to observe the downstream effects of the initial mitotic arrest.

Troubleshooting Guide: Excessive Cytotoxicity

Possible Cause Suggested Action
This compound concentration is too high.Titrate down the concentration of this compound. Aim for a concentration that induces G2/M arrest without immediate, widespread cell death.
Cell line is highly sensitive to tubulin inhibitors.Use a shorter treatment duration followed by a washout. For example, treat for 4 hours, wash with PBS, and replace with fresh media. Analyze at later time points (e.g., 24, 48 hours).
Off-target effects at high concentrations.Ensure the observed effects are consistent with the known mechanism of action (G2/M arrest).

Data Summary

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineConcentrationTreatment DurationObserved EffectReference
U-937 (Histiocytic Lymphoma)300 nmol/L0 to 24 hoursTime-dependent increase in G2/M arrested cells and appearance of hypodiploid cells.[4][4]
U-937 (Histiocytic Lymphoma)300 nmol/L0 to 24 hoursTime-dependent cleavage of PARP and caspase-3.[4][4]
DU 145 (Prostate Cancer)19.5 or 65 nmol/L18 hoursDisruption of mitotic spindle formation.[4][4]
Various Human Cancer Cell LinesLow nM rangeNot specifiedGrowth inhibition.[3][3]

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Induced G2/M Arrest and Apoptosis by Flow Cytometry

  • Cell Seeding: Seed cells in 6-well plates at a density that prevents confluence at the final time point. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The G2/M population will have twice the DNA content of the G1 population. Apoptotic cells will appear in the sub-G1 peak.

Protocol 2: Assessment of Mitotic Spindle Disruption by Immunofluorescence

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound or a vehicle control for the desired time (e.g., 18 hours).[4]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against β-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for disorganized microtubule structures in this compound-treated cells compared to the well-formed mitotic spindles in control cells.[2]

Visualizations

E7974_MOA This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization This compound->Polymerization Spindle Disruption of Mitotic Spindle Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to Time_Course_Workflow start Start: Seed Cells treat Treat with this compound (and Vehicle Control) start->treat t1 Time Point 1 (e.g., 6h) treat->t1 t2 Time Point 2 (e.g., 12h) treat->t2 t3 Time Point 3 (e.g., 24h) treat->t3 t4 Time Point 4 (e.g., 48h) treat->t4 harvest Harvest Cells & Lyse/Fix t1->harvest t2->harvest t3->harvest t4->harvest analysis Analyze Endpoints: - Cell Viability - Cell Cycle (Flow Cytometry) - Apoptosis Markers (Western Blot) harvest->analysis end End: Determine Optimal Duration analysis->end

References

E7974 dose-limiting toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the synthetic hemiasterlin analogue, E7974, in in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] It preferentially binds to α-tubulin, with some minor binding to β-tubulin, leading to the disruption of mitotic spindle formation. This disruption causes cells to arrest in the G2/M phase of the cell cycle, which, if prolonged, ultimately triggers apoptosis (programmed cell death).[1]

Q2: What are the known dose-limiting toxicities (DLTs) of this compound in in vivo studies?

A2: The primary dose-limiting toxicity observed in clinical trials with this compound is neutropenia and, in some cases, febrile neutropenia.[2][3] Other less severe, non-dose-limiting toxicities may include fatigue, nausea, constipation, and neuropathy.

Q3: What are some key considerations for designing a preclinical in vivo study with this compound?

A3: When designing preclinical studies, it is crucial to:

  • Select an appropriate animal model: Immunodeficient mice (e.g., nude or NSG mice) are commonly used for xenograft studies with human cancer cell lines.

  • Determine the appropriate dose range: Start with a dose-finding study to establish the maximum tolerated dose (MTD) in your chosen model. Clinical trial data can provide a reference point, but doses may not be directly translatable.

  • Establish a clear monitoring schedule: This should include regular monitoring of tumor volume, body weight, and clinical signs of toxicity.

  • Incorporate supportive care: For studies involving higher doses or prolonged treatment, consider supportive care measures to manage side effects like weight loss and neutropenia.

Q4: How can I monitor for neutropenia in my animal model?

A4: Neutropenia can be monitored through regular blood sampling and analysis. Blood can be collected from mice via the saphenous vein or retro-orbital sinus for a complete blood count (CBC) with differential. This will provide neutrophil counts and allow for the assessment of the severity and duration of neutropenia.

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or animal mortality.
  • Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age of the animals.

    • Troubleshooting Steps:

      • Review Dosing Calculations: Double-check all calculations for dose preparation and administration volume.

      • Conduct a Dose-Range Finding Study: If not already done, perform a pilot study with a range of doses to determine the MTD in your specific experimental setup.

      • Consider a Different Dosing Schedule: If using a frequent dosing schedule, consider reducing the frequency or incorporating drug holidays to allow for animal recovery.

      • Implement Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and nutritional support to help animals tolerate the treatment.

  • Possible Cause: Issues with the formulation or administration of this compound.

    • Troubleshooting Steps:

      • Check Vehicle Compatibility: Ensure the vehicle used to dissolve or suspend this compound is well-tolerated by the animals and does not contribute to toxicity.

      • Verify Route of Administration: Confirm that the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate and is being performed correctly to avoid accidental tissue damage.

Issue 2: Inconsistent or lack of anti-tumor efficacy.
  • Possible Cause: The dose of this compound is too low.

    • Troubleshooting Steps:

      • Increase the Dose: If toxicity is not a concern, consider escalating the dose of this compound.

      • Optimize the Dosing Schedule: More frequent administration may be necessary to maintain therapeutic drug levels.

  • Possible Cause: The tumor model is resistant to this compound.

    • Troubleshooting Steps:

      • Confirm Target Expression: If applicable, verify that the tumor cells express the necessary targets for this compound activity.

      • Consider a Combination Therapy: this compound may be more effective when used in combination with other anti-cancer agents.

  • Possible Cause: Issues with tumor cell implantation or growth.

    • Troubleshooting Steps:

      • Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and location for tumor implantation.

      • Monitor Tumor Growth: Track tumor growth from an early stage to ensure tumors are well-established before starting treatment.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities of this compound from Clinical Trials
Dosing ScheduleDose Level at which DLT was ObservedDose-Limiting ToxicityMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)
Days 1, 8, and 15 of a 28-day cycle0.39 mg/m²Grade 3/4 Neutropenia0.31 mg/m² (MTD)
Day 1 of a 21-day cycle0.56 mg/m²Grade 4 Febrile Neutropenia0.45 mg/m² (RP2D)

Data compiled from publicly available clinical trial information.[2][3]

Experimental Protocols

Key Experiment: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and research question.

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., MDA-MB-231 breast cancer) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of 6-8 week old female immunodeficient mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous injection).

    • Administer this compound at the desired dose and schedule. A starting point for a dose-finding study could be based on converting the human MTD to a mouse equivalent dose.

  • Toxicity and Efficacy Monitoring:

    • Monitor animal body weight and clinical signs of toxicity daily or as needed.

    • Measure tumor volume 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Supportive Care for Neutropenia:

    • If severe neutropenia is anticipated or observed, consider the following supportive care measures:

      • Prophylactic Antibiotics: Administer broad-spectrum antibiotics in the drinking water to prevent opportunistic infections.

      • G-CSF Administration: Granulocyte-colony stimulating factor (G-CSF) can be administered to stimulate neutrophil production and shorten the duration of neutropenia.

Visualizations

E7974_Mechanism_of_Action This compound Mechanism of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization (Dynamic Instability) This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway Induced by Mitotic Arrest MitoticArrest Prolonged Mitotic Arrest (e.g., due to this compound) Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Mcl-1) MitoticArrest->Bcl2 Inactivation/ Degradation BaxBak Pro-apoptotic Bax/Bak MitoticArrest->BaxBak Activation Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 recruits & activates Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 activates CellDeath Cell Death Caspase37->CellDeath cleaves cellular substrates

Caption: Intrinsic apoptosis pathway activated by prolonged mitotic arrest.

Experimental_Workflow In Vivo Xenograft Study Workflow Start Start CellCulture Tumor Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment Administer this compound (or Vehicle Control) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, Clinical Signs Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo xenograft study with this compound.

References

potential off-target effects of E7974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with E7974. The information is designed to help address specific experimental issues that may arise, with a focus on distinguishing on-target from potential off-target effects.

Troubleshooting Guide

Question: My cells are arresting in the G2/M phase as expected, but I'm observing unexpected phenotypic changes unrelated to mitosis. Could this be an off-target effect?

Answer: While G2/M arrest is the canonical on-target effect of this compound due to tubulin polymerization inhibition, unexpected phenotypes could arise from several factors.[1][2] It is crucial to systematically investigate the cause.

Possible Causes & Troubleshooting Steps:

  • On-Target Effects on Microtubule Dynamics: this compound's disruption of microtubule dynamics can have broader cellular consequences beyond mitotic arrest. Microtubules are essential for intracellular transport, cell signaling, and maintenance of cell shape.

    • Experimental Protocol: To assess effects on microtubule-dependent processes, you can perform immunofluorescence staining for acetylated tubulin (a marker of stable microtubules) or track vesicle transport (e.g., using fluorescently labeled transferrin). A significant alteration in these processes at concentrations similar to those causing mitotic arrest would suggest a potent on-target, yet non-mitotic, effect.

  • Potential Off-Target Kinase Inhibition: Although not extensively documented for this compound, some small molecules can have unintended effects on protein kinases.

    • Experimental Protocol: To screen for potential off-target kinase activity, a broad-panel kinase screening assay (e.g., using a service like KinomeScan) is recommended. This can provide a profile of kinases that bind to this compound at various concentrations.

  • Induction of Cellular Stress Pathways: Prolonged mitotic arrest is a significant cellular stressor and can activate various signaling pathways, leading to phenotypes that may appear to be off-target effects.

    • Experimental Protocol: Perform a time-course experiment and analyze lysates by Western blot for markers of cellular stress, such as phosphorylated p53, p21, and markers of the unfolded protein response (UPR).

Question: I'm observing drug resistance in my cell line, but sequencing of the tubulin genes (TUBA1A, TUBB) shows no mutations. What could be the cause?

Answer: While mutations in tubulin genes are a common mechanism of resistance to microtubule-targeting agents, other mechanisms, including potential off-target effects, can contribute to a resistant phenotype.

Troubleshooting Workflow:

G start Observed Resistance to this compound check_tubulin Sequence Tubulin Genes (e.g., TUBA1A, TUBB) start->check_tubulin tubulin_mutation Tubulin Mutation (Known Resistance Mechanism) check_tubulin->tubulin_mutation Mutation Found no_tubulin_mutation No Tubulin Mutation check_tubulin->no_tubulin_mutation No Mutation Found check_efflux Assess Drug Efflux Pump Activity (e.g., P-glycoprotein) no_tubulin_mutation->check_efflux efflux_positive Increased Efflux Pump Activity check_efflux->efflux_positive Activity Increased efflux_negative Normal Efflux Pump Activity check_efflux->efflux_negative Normal Activity investigate_off_target Investigate Potential Off-Target and Pathway Alterations efflux_negative->investigate_off_target pathway_analysis Perform Proteomic/Transcriptomic Analysis (e.g., RNA-seq, Mass Spec) investigate_off_target->pathway_analysis identify_pathway Identify Upregulated Survival Pathways (e.g., anti-apoptotic proteins) pathway_analysis->identify_pathway

Caption: Troubleshooting workflow for this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analogue of the marine natural product hemiasterlin.[1][3] Its primary mechanism of action is the inhibition of tubulin polymerization.[2][3] this compound binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and subsequently induces apoptosis (programmed cell death).[1][3]

Q2: Does this compound preferentially bind to a specific tubulin isoform?

Yes, studies using photoaffinity analogues have shown that this compound preferentially photolabels α-tubulin, although minor binding to β-tubulin has also been detected.[1][3] This distinguishes it from many other tubulin-targeting agents that primarily interact with the β-tubulin subunit. The NCI Drug Dictionary also notes that it may have a higher affinity for the beta-3 tubulin isotype.[4]

On-Target Signaling Pathway of this compound:

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M_arrest G2/M Phase Arrest Spindle->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Prolonged arrest induces

Caption: On-target mechanism of this compound leading to apoptosis.

Q3: What are the known dose-limiting toxicities of this compound from clinical trials?

Phase I clinical trials of this compound in patients with advanced solid tumors have identified neutropenia (a decrease in a type of white blood cell) as the main dose-limiting toxicity. Other reported adverse effects, typically mild to moderate, include fatigue, nausea, vomiting, constipation, neuropathy, and myalgias.

Q4: Are there any known off-target effects of this compound on protein kinases?

Currently, there is no widely published data from comprehensive kinase selectivity screening for this compound. While some microtubule-targeting agents have been reported to have off-target effects on kinases, this has not been specifically documented for this compound. Researchers observing effects that cannot be explained by tubulin inhibition are encouraged to perform their own off-target profiling.

Quantitative Data Summary

Parameter Value Comments
In Vitro Tubulin Polymerization IC50 Similar to vinblastineThis compound effectively inhibits the polymerization of purified bovine brain tubulin in vitro.[2][3]
Cellular Potency Subnanomolar to low nanomolar rangePotent antiproliferative activity against a wide variety of human cancer cell types.
Phase I MTD (21-day cycle) 0.45 mg/m²Maximum tolerated dose established in a Phase I clinical trial.[5]
Phase I MTD (28-day cycle, weekly x3) 0.15 mg/m²Maximum tolerated dose established in a Phase I clinical trial with a different dosing schedule.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Glycerol

  • PIPES buffer

  • This compound, Vinblastine (positive control), DMSO (vehicle control)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in PIPES buffer containing glycerol and GTP.

  • Add varying concentrations of this compound, vinblastine, or DMSO to the wells of a 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value.[3]

Protocol 2: Immunofluorescence Staining for Microtubule Architecture

Objective: To visualize the effect of this compound on the microtubule network and mitotic spindle formation in cultured cells.

Materials:

  • Human cancer cell line (e.g., DU 145)

  • Cell culture medium and supplements

  • This compound, DMSO

  • Formaldehyde or methanol for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 18 hours).

  • Fix the cells with formaldehyde or ice-cold methanol.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Incubate with the primary anti-β-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a confocal microscope.[3] Observe for changes in microtubule density and disruption of normal mitotic spindle architecture.[3]

References

troubleshooting E7974 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational anti-mitotic agent, E7974.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in your experimental media can lead to inaccurate results and decreased compound efficacy. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Question: I am observing a precipitate in my cell culture media after adding this compound. What are the possible causes and how can I fix it?

Answer:

Precipitation of this compound in aqueous media can be attributed to several factors, primarily related to its solubility and the experimental conditions. Below is a step-by-step guide to troubleshoot this issue.

1. Review Your Stock Solution Preparation and Handling:

This compound is a hydrophobic molecule and requires a non-aqueous solvent for initial solubilization.

  • Recommended Solvent: Prepare stock solutions of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Initial Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, gently warm the vial to 37°C and vortex to redissolve.

2. Evaluate the Final Concentration and Dilution Method:

The final concentration of both this compound and the solvent (DMSO) in your culture media is critical.

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced precipitation and cellular toxicity.[1]

  • Serial Dilutions: When preparing working concentrations, perform serial dilutions of your DMSO stock solution into your culture media. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media, as this can cause localized supersaturation and precipitation.

  • Working Concentration: If you are working at high concentrations of this compound, you may be exceeding its solubility limit in the aqueous environment of the cell culture media. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration range for your experiments.

3. Assess Media Components and Conditions:

Interactions between this compound and components of your cell culture media can influence its solubility.

  • Serum Concentration: High concentrations of serum proteins can sometimes lead to the precipitation of small molecules. If you are using a high percentage of serum, consider reducing it if your experimental design allows.

  • pH of Media: Ensure the pH of your cell culture media is within the optimal range for your cells (typically pH 7.2-7.4). Significant deviations in pH can alter the ionization state of this compound and affect its solubility.

  • Temperature: Rapid changes in temperature can cause compounds to fall out of solution. When adding the diluted this compound to your cells, ensure the media is at the appropriate temperature (e.g., 37°C for mammalian cells).

Summary of Key Parameters for this compound Handling:

ParameterRecommendationSource
Stock Solution Solvent 100% Anhydrous DMSO[1]
Stock Solution Storage -80°C in small aliquots[1]
Maximum Final DMSO Concentration < 0.1% (v/v)[1]
Working Solution Preparation Serial dilution in culture mediaGeneral Best Practice
Media pH 7.2 - 7.4General Best Practice

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of the marine natural product hemiasterlin. It functions as a potent anti-mitotic agent by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[2] Evidence suggests that this compound preferentially binds to α-tubulin.[2]

Q2: How can I confirm that the precipitate I am seeing is this compound?

A2: While direct chemical analysis of the precipitate is complex, you can infer its identity through a process of elimination. If the precipitation occurs only in media containing this compound and the troubleshooting steps above (related to solvent concentration and handling) resolve the issue, it is highly likely that the precipitate is the compound.

Q3: Can I use a different solvent to dissolve this compound?

A3: For in vitro cell-based assays, 100% anhydrous DMSO is the recommended and most commonly documented solvent for preparing this compound stock solutions.[1] Using other solvents may alter the solubility and stability of the compound and could introduce confounding variables into your experiment.

Q4: My experiment requires a higher concentration of this compound than seems to be soluble. What are my options?

A4: If you require a concentration that is leading to precipitation, you may need to explore formulation strategies. However, for standard cell culture experiments, it is advisable to work within the soluble concentration range. Exceeding the solubility limit will result in an inaccurate effective concentration in your experiment. Consider if a lower, soluble concentration used for a longer duration could achieve the desired biological effect.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

This protocol is adapted from published research using this compound in cell culture experiments.[1]

Materials:

  • This compound (powder)

  • 100% Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the molecular weight of this compound (437.61 g/mol ), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).

  • Add the calculated volume of 100% anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Store the aliquots at -80°C for long-term storage.[1]

Visualizations

E7974_Mechanism_of_Action cluster_inhibition This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Precipitation Observed CheckStock 1. Check Stock Solution (100% DMSO, -80°C storage) Start->CheckStock CheckDilution 2. Review Dilution Protocol (Final DMSO < 0.1%) CheckStock->CheckDilution Stock OK CheckMedia 3. Assess Media Conditions (pH, Serum, Temperature) CheckDilution->CheckMedia Dilution OK Resolved Issue Resolved CheckMedia->Resolved Adjustments Made NotResolved Issue Persists CheckMedia->NotResolved No Obvious Issues ConsiderConc Consider lowering This compound concentration NotResolved->ConsiderConc ConsiderConc->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

E7974 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7974. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analogue of the marine sponge natural product hemiasterlin.[1] It functions as a tubulin-based antimitotic agent.[1] this compound inhibits the polymerization of tubulin, which is essential for the formation of microtubules and the mitotic spindle.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2] Notably, this compound preferentially binds to α-tubulin, distinguishing it from many other tubulin-targeting agents that primarily interact with β-tubulin.[1]

Q2: What are the key advantages of using this compound in cancer research?

This compound exhibits potent anticancer activity against a wide variety of human cancer cell types, with efficacy in the subnanomolar to low nanomolar concentration range. A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance. It is a poor substrate for the P-glycoprotein (PgP) efflux pump, meaning it can remain effective in cancer cells that have developed resistance to other chemotherapeutic agents by expelling them.

Q3: How does this compound treatment affect the cell cycle?

Treatment of cancer cells with this compound leads to a block in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of its inhibitory effect on tubulin polymerization and the subsequent disruption of mitotic spindle formation.[1] Prolonged arrest in the G2/M phase induces cellular stress and initiates the apoptotic cascade.[1][2]

Q4: What are the downstream cellular effects of this compound-induced G2/M arrest?

Following G2/M arrest induced by this compound, cancer cells undergo apoptosis. This is characterized by biochemical markers such as the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).[1] The appearance of a hypodiploid cell population in flow cytometry analysis is also indicative of apoptosis.[1][2]

Troubleshooting Guides

In Vitro Tubulin Polymerization Assay

Issue: Poor or no tubulin polymerization in the control group.

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure the 96-well plate and the spectrophotometer are pre-warmed to 37°C before adding the tubulin solution. Tubulin polymerization is highly sensitive to temperature, and a cold plate can significantly delay or prevent polymerization.

  • Possible Cause: Incorrect tubulin concentration.

    • Solution: Verify the final tubulin concentration in your assay. A concentration below 2 mg/mL may result in poor polymerization.

  • Possible Cause: Pipetting errors.

    • Solution: Use a multichannel pipette for consistency and to ensure simultaneous addition of tubulin to the wells. Avoid introducing air bubbles.

  • Possible Cause: Improper storage of tubulin.

    • Solution: If tubulin has been accidentally thawed and refrozen, it may contain aggregates. Centrifuge the tubulin solution at a high speed (e.g., 140,000 x g) for 10 minutes at 4°C to pellet inactive aggregates and use the supernatant.[3]

Issue: High variability between replicate wells.

  • Possible Cause: Uneven temperature across the plate.

    • Solution: Ensure the plate reader provides uniform heating. Check for any temperature gradients across the plate.

  • Possible Cause: Inconsistent pipetting.

    • Solution: Be meticulous with pipetting, ensuring the same volume is added to each well. Use of a multichannel pipette is recommended.

  • Possible Cause: Presence of air bubbles.

    • Solution: Visually inspect each well for bubbles after pipetting and remove them if present.

Cell-Based Assays (e.g., MTT, Cell Viability)

Issue: Inconsistent IC50 values for this compound across experiments.

  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for even distribution.

  • Possible Cause: Differences in cell health and passage number.

    • Solution: Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells and do not use these wells for experimental data.

  • Possible Cause: Inaccurate drug dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

Issue: High background signal in the MTT assay.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experiment.

  • Possible Cause: Incomplete removal of MTT solution before adding DMSO.

    • Solution: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. A small residual amount of colored medium can increase the background.

Flow Cytometry for Cell Cycle Analysis

Issue: Poor resolution of G1, S, and G2/M peaks.

  • Possible Cause: Cell clumping.

    • Solution: Ensure a single-cell suspension is obtained before fixation. Gently pipette the cell suspension up and down or pass it through a cell strainer if clumps are present.

  • Possible Cause: Incorrect fixation.

    • Solution: Use cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell aggregation.

  • Possible Cause: Insufficient RNase treatment.

    • Solution: Propidium iodide (PI) can also bind to RNA, leading to a smeared histogram. Ensure that RNase A is added to the staining solution and incubated for a sufficient time (e.g., 30 minutes at 37°C) to degrade RNA.

Issue: High percentage of cells in the sub-G1 peak in the untreated control.

  • Possible Cause: Poor cell health or harsh experimental conditions.

    • Solution: Ensure cells are healthy before starting the experiment. Handle cells gently during harvesting and staining procedures to minimize apoptosis induction.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
U-937Histiocytic LymphomaData not specified, but potent G2/M arrest observed at 300 nM
DU 145Prostate CancerData not specified, but mitotic spindle disruption observed at 19.5 and 65 nM

Note: Comprehensive public data on the specific IC50 values of this compound across a wide range of cancer cell lines is limited in the currently available literature. The provided information is based on concentrations used in published mechanism-of-action studies.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel) and Negative control (e.g., Vinblastine)

  • Pre-warmed 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin polymerization buffer: General Tubulin Buffer supplemented with 10% glycerol and 1 mM GTP.

  • Prepare serial dilutions of this compound in the tubulin polymerization buffer. Also, prepare solutions for the positive and negative controls, and a vehicle control (DMSO).

  • On ice, add the appropriate volume of the diluted compounds or vehicle to the wells of the 96-well plate.

  • Add purified tubulin to the tubulin polymerization buffer to a final concentration of 3 mg/mL and keep on ice.

  • Initiate the polymerization reaction by adding the tubulin solution to each well of the pre-warmed 37°C plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

E7974_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Caption: Mechanism of action of this compound leading to apoptosis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Adherence 2. Allow cells to adhere overnight Seed_Cells->Adherence Prepare_this compound 3. Prepare serial dilutions of this compound Adherence->Prepare_this compound Treat_Cells 4. Treat cells with this compound Prepare_this compound->Treat_Cells Incubate 5. Incubate for 72 hours Treat_Cells->Incubate Add_MTT 6. Add MTT solution Incubate->Add_MTT Incubate_MTT 7. Incubate for 3-4 hours Add_MTT->Incubate_MTT Dissolve_Formazan 8. Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance 9. Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 10. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Logical_Relationship_Controls cluster_controls Experimental Controls cluster_outcomes Expected Outcomes Experiment This compound Experiment Experimental_Outcome Effect of this compound measured Experiment->Experimental_Outcome Positive_Control Positive Control (e.g., Vinblastine, Paclitaxel) Positive_Outcome Known antimitotic effect observed (Validates assay sensitivity) Positive_Control->Positive_Outcome Negative_Control Negative Control (Vehicle - DMSO) Negative_Outcome No significant effect on cell viability/cycle (Baseline for comparison) Negative_Control->Negative_Outcome Positive_Outcome->Experiment Validates Negative_Outcome->Experiment Provides Baseline

Caption: Logical relationship of controls in this compound experiments.

References

Technical Support Center: Mitigating E7974-Induced Neutropenia in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by the novel tubulin inhibitor, E7974, in murine models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause neutropenia?

This compound is a synthetic analog of the marine natural product hemiasterlin. Its anticancer activity stems from its ability to inhibit tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule formation, this compound arrests cells in the G2/M phase of the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[1][2] However, this mechanism is not exclusive to cancer cells. Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are also highly proliferative. This compound's effect on these cells leads to a decrease in neutrophil production, resulting in neutropenia. A phase 1 clinical trial of this compound identified grade 4 febrile neutropenia as a dose-limiting toxicity.[3]

Q2: What is the typical onset and duration of this compound-induced neutropenia in mice?

Q3: What are the clinical signs of neutropenia in mice?

Mice with severe neutropenia may not show obvious clinical signs until they develop a secondary infection. Signs of infection can be subtle and include:

  • Ruffled fur

  • Hunched posture

  • Lethargy

  • Reduced food and water intake

  • Weight loss

  • Labored breathing

It is crucial to monitor the animals closely for these signs, as neutropenic mice are highly susceptible to opportunistic infections.

Q4: How can this compound-induced neutropenia be mitigated in mice?

The primary strategy for mitigating chemotherapy-induced neutropenia in both clinical and preclinical settings is the administration of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils. Filgrastim (recombinant human G-CSF) and its long-acting pegylated form, pegfilgrastim, are commonly used. Studies have shown that G-CSF can effectively reverse chemotherapy-induced neutropenia in mice.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Severe and prolonged neutropenia This compound dose is too high.Reduce the dose of this compound in subsequent experiments. Perform a dose-response study to determine the optimal therapeutic dose with manageable neutropenia.
Timing of G-CSF administration is not optimal.Administer G-CSF 24 hours after this compound administration. Starting G-CSF too early may increase the toxicity to myeloid progenitor cells.
Inconsistent neutropenia between mice Variability in drug metabolism or individual sensitivity.Ensure consistent age, weight, and genetic background of the mice. Increase the number of animals per group to account for biological variability.
Inaccurate drug administration.Refine the technique for intravenous or intraperitoneal injection to ensure consistent dosing.
High incidence of infection and mortality Severe neutropenia leading to immunosuppression.Implement strict aseptic techniques for all procedures. House mice in a specific pathogen-free (SPF) facility. Consider prophylactic antibiotic treatment in the drinking water, but be aware this can be a confounding factor in some studies.
Contaminated this compound or other reagents.Ensure all solutions are sterile-filtered before injection.
G-CSF treatment is ineffective Insufficient dose or frequency of G-CSF.Increase the dose of G-CSF or administer it daily for a longer duration. Monitor neutrophil counts to assess the response.
Development of neutralizing antibodies to human G-CSF (if using filgrastim).Consider using recombinant murine G-CSF to avoid immunogenicity.

Experimental Protocols

Protocol 1: Induction of Neutropenia with this compound in Mice

Objective: To establish a murine model of this compound-induced neutropenia.

Materials:

  • This compound (formulated in a sterile, injectable vehicle)

  • 8-10 week old C57BL/6 or BALB/c mice

  • Sterile syringes and needles

  • Animal balance

  • Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)

  • Hematology analyzer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample (20-30 µL) from the tail vein or saphenous vein of each mouse.

  • This compound Administration: Administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection. The exact dose will need to be determined empirically, but a starting point could be extrapolated from the maximum tolerated dose in the phase 1 clinical trial (0.45 mg/m²), with appropriate conversion to a mg/kg dose for mice.

  • Blood Monitoring: Collect blood samples at regular intervals post-E7974 administration (e.g., days 3, 5, 7, 10, and 14).

  • Complete Blood Count (CBC) Analysis: Perform a CBC with differential on each blood sample to determine the absolute neutrophil count (ANC).

  • Data Analysis: Plot the mean ANC over time to determine the nadir and recovery kinetics.

Protocol 2: Mitigation of this compound-Induced Neutropenia with G-CSF

Objective: To evaluate the efficacy of G-CSF in mitigating this compound-induced neutropenia.

Materials:

  • This compound

  • Recombinant murine G-CSF (or filgrastim)

  • Sterile saline for injection

  • Mice with this compound-induced neutropenia (from Protocol 1)

  • Blood collection and analysis supplies

Procedure:

  • Induce Neutropenia: Administer this compound to a cohort of mice as described in Protocol 1.

  • Group Allocation: Divide the mice into at least two groups:

    • Control Group: Receives vehicle control (e.g., sterile saline).

    • G-CSF Group: Receives G-CSF.

  • G-CSF Administration:

    • Timing: Begin G-CSF administration 24 hours after this compound injection.

    • Dose: A typical dose for murine G-CSF is 5-10 µg/kg/day, administered subcutaneously (SC). For filgrastim, a dose of 100-300 µg/kg/day SC is often used.

    • Frequency: Administer G-CSF daily for 5-7 days or until neutrophil counts recover.

  • Blood Monitoring: Collect blood samples daily or every other day to monitor ANC.

  • Data Analysis: Compare the ANC between the control and G-CSF treated groups to determine the effect of G-CSF on the severity and duration of neutropenia.

Data Presentation

Table 1: Example Dose-Response of this compound on Neutrophil Nadir in Mice

This compound Dose (mg/kg)Mean Neutrophil Nadir (x 10³/µL) ± SDDay of Nadir
Vehicle Control4.5 ± 0.8N/A
12.1 ± 0.55
2.50.8 ± 0.35
5< 0.24

Note: This is example data and will need to be generated experimentally.

Table 2: Example Efficacy of G-CSF on Neutrophil Recovery

Treatment GroupMean ANC at Day 7 (x 10³/µL) ± SDTime to ANC > 2.0 x 10³/µL (days)
This compound + Vehicle0.5 ± 0.212
This compound + G-CSF3.8 ± 0.78

Note: This is example data and will need to be generated experimentally.

Visualizations

E7974_Mechanism_of_Action cluster_cell Cancer Cell / Hematopoietic Progenitor Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Forms G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Leads to Neutropenia Neutropenia (in Hematopoietic Progenitors) G2M->Neutropenia Leads to

Caption: Mechanism of this compound-induced neutropenia.

Experimental_Workflow cluster_induction Neutropenia Induction cluster_mitigation Mitigation Strategy Start Acclimatize Mice Baseline Baseline Blood Sample (Day 0) Start->Baseline Administer_this compound Administer this compound Baseline->Administer_this compound Monitor_Neutropenia Monitor Blood Counts (Days 3, 5, 7, etc.) Administer_this compound->Monitor_Neutropenia Group Randomize into Treatment Groups Monitor_Neutropenia->Group Administer_GCSF Administer G-CSF or Vehicle (Starting Day 1) Group->Administer_GCSF Monitor_Recovery Monitor Neutrophil Recovery Administer_GCSF->Monitor_Recovery Endpoint Endpoint Analysis Monitor_Recovery->Endpoint

Caption: Experimental workflow for mitigation studies.

GCSF_Signaling_Pathway cluster_cell Myeloid Progenitor Cell GCSF G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Survival Survival Gene_Expression->Survival Neutrophils Increased Neutrophils

Caption: G-CSF signaling pathway in myeloid progenitors.

References

E7974 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent E7974. The information is designed to address specific challenges that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Administration

Q1: What are the potential challenges in formulating this compound for in vivo intravenous delivery?

A1: this compound is a synthetic analog of the marine natural product hemiasterlin.[1] Like many complex natural product derivatives, it is likely to be a lipophilic molecule with poor aqueous solubility. This can present several challenges for intravenous formulation, including:

  • Precipitation upon injection: If the drug is not adequately solubilized, it can precipitate in the bloodstream upon dilution with aqueous blood, leading to embolism and inaccurate dosing.

  • Vehicle-related toxicity: The use of co-solvents or surfactants to increase solubility can introduce their own toxicities.

  • Instability: The formulation may not be stable, leading to drug degradation over time.

Troubleshooting Formulation Issues:

Problem Potential Cause Recommended Solution
Precipitation observed during formulation preparation or upon dilution. Poor aqueous solubility of this compound.- Increase the concentration of the co-solvent (e.g., DMSO, Ethanol).- Screen a panel of pharmaceutically acceptable co-solvents and surfactants.- Consider the use of complexing agents like cyclodextrins.[2][3]
Precipitation of the drug in the syringe upon drawing from the vial. Temperature-dependent solubility.- Gently warm the formulation vial to ensure the drug is fully dissolved before drawing it into the syringe.- Prepare the formulation immediately before use.
Signs of toxicity in animals (e.g., lethargy, ruffled fur) immediately after injection, not attributable to the drug's known pharmacology. Toxicity of the formulation vehicle.- Reduce the percentage of the organic co-solvent in the final injected volume by diluting with an aqueous vehicle just before injection.- Explore alternative, less toxic solubilizing agents such as those based on polymeric micelles.[4][5]
Inconsistent tumor growth inhibition between animals in the same treatment group. Inaccurate dosing due to precipitation or poor formulation homogeneity.- Ensure the formulation is a clear, homogenous solution before each injection.- Vortex the formulation vial briefly before drawing each dose.- Perform a pre-formulation solubility and stability study to define a robust formulation.

Q2: What is a recommended starting point for a vehicle for intravenous administration of this compound in a preclinical setting?

A2: While the exact clinical formulation for this compound is not publicly disclosed, a common starting point for poorly soluble compounds in preclinical in vivo studies is a vehicle system consisting of a co-solvent and an aqueous component. Based on common practices, a formulation could be:

  • 10% DMSO / 90% Saline: Dissolve this compound in 100% DMSO to create a stock solution. Just prior to injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize toxicity.

  • 5% DMSO / 5% Solutol HS 15 / 90% Saline: For compounds with very low solubility, a surfactant like Solutol HS 15 (a polyoxyethylene derivative of 12-hydroxystearic acid) can be included.

It is crucial to perform a small pilot study to assess the tolerability of the chosen vehicle in the animal model before proceeding with the main efficacy study.

In Vivo Efficacy & Toxicity

Q3: What are the expected on-target toxicities of this compound in vivo?

A3: this compound is a potent microtubule inhibitor.[1] Therefore, on-target toxicities are expected to be related to the disruption of rapidly dividing cells. In clinical trials, the most common dose-limiting toxicity observed was neutropenia .[6] Other potential side effects could include:

  • Gastrointestinal toxicity (diarrhea, mucositis)

  • Alopecia (hair loss)

  • Peripheral neuropathy

Troubleshooting In Vivo Toxicity:

Problem Potential Cause Recommended Solution
Severe weight loss (>20%) or other signs of distress in treated animals. Drug toxicity or vehicle toxicity.- Reduce the dose of this compound.- Decrease the dosing frequency.- If toxicity is acute and occurs shortly after injection, consider vehicle toxicity and reformulate (see Q1 & Q2).- Provide supportive care (e.g., supplemental nutrition, hydration).
Unexpected off-target toxicity. The compound may have other mechanisms of action.- Conduct a thorough literature search for any known off-target effects of hemiasterlin analogs.- Consider performing in vitro profiling against a panel of kinases and other common off-targets.

Q4: My in vivo xenograft study is not showing the expected anti-tumor efficacy. What are some potential reasons?

A4: Lack of efficacy in an in vivo model can be due to a variety of factors:

  • Sub-optimal dose or schedule: The dose of this compound may be too low, or the dosing schedule may not be frequent enough to maintain a therapeutic concentration in the tumor.

  • Poor drug exposure at the tumor site: This could be due to rapid clearance, poor penetration into the tumor tissue, or formulation issues.

  • Drug resistance: The chosen tumor model may be inherently resistant to microtubule inhibitors. This compound is known to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to other tubulin-targeting agents like taxanes. However, other resistance mechanisms may exist.

  • Model-specific factors: The growth rate of the tumor model and the host strain of the mouse can influence the outcome.

Troubleshooting Lack of Efficacy:

Problem Potential Cause Recommended Solution
No significant difference in tumor growth between vehicle and treated groups. Sub-optimal dose or schedule.- Perform a dose-response study to identify the maximum tolerated dose (MTD) and optimal efficacious dose.- Increase the dosing frequency (e.g., from once weekly to twice weekly), being mindful of potential cumulative toxicity.
Initial tumor regression followed by rapid regrowth. Insufficient duration of treatment or development of resistance.- Extend the duration of the study.- If possible, collect tumor samples at the end of the study to analyze for markers of resistance.
High variability in tumor response within the treatment group. Inconsistent drug delivery or tumor heterogeneity.- Ensure consistent formulation and administration technique.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of this compound

Cell LineCancer TypeIC50 (nmol/L)
U-937Human Histiocytic LymphomaData not specified, but potent
DU 145Human Prostate CancerData not specified, but potent
Data derived from in vitro studies demonstrating potent inhibition of cancer cell growth.[6]

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study of this compound in a Human Cancer Cell Line Model

1. Cell Culture and Implantation:

  • Culture the chosen human cancer cell line (e.g., DU 145 prostate cancer) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of female athymic nude mice.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

3. Formulation and Administration of this compound:

  • Formulation:
  • Prepare a stock solution of this compound in 100% DMSO.
  • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should not exceed 10%.
  • The vehicle control group will receive the same formulation without this compound.
  • Administration:
  • Administer this compound or vehicle via intravenous (tail vein) injection.
  • The dosing volume is typically 100 µL per 20 g mouse.
  • A typical starting dose for a potent microtubule inhibitor could be in the range of 1-10 mg/kg, administered once or twice weekly. A dose-finding study is recommended to determine the optimal dose.

4. Monitoring and Endpoints:

  • Continue to measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals for any signs of toxicity.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.
  • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm^3) or if they show signs of significant distress.

Visualizations

E7974_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to α-tubulin microtubules Microtubules tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak Derepression mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment This compound or Vehicle Administration (IV) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection treatment->data_collection Repeated Dosing endpoint Endpoint Analysis data_collection->endpoint finish Finish endpoint->finish

Caption: In vivo xenograft experimental workflow.

References

E7974 Technical Support Center: Troubleshooting and Improving Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the efficacy of E7974, a synthetic analog of the marine natural product hemiasterlin. This compound is a potent anti-mitotic agent that targets tubulin, and this guide addresses common challenges encountered during its experimental use, particularly in the context of drug-resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tubulin-destabilizing agent. It binds preferentially to α-tubulin, with some minor binding to β-tubulin, at the vinca domain.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of mitotic spindle formation.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis, or programmed cell death.[1][2]

Q2: Is this compound effective against cell lines with P-glycoprotein (P-gp) mediated multidrug resistance?

A2: Yes. This compound is a poor substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[1] This means that it is not efficiently removed from cancer cells that overexpress P-gp, a common mechanism of resistance to many chemotherapeutic agents, including taxanes and vinca alkaloids. Therefore, this compound often retains its cytotoxic activity in cell lines that have developed resistance via this pathway.

Q3: Does this compound work against cell lines with existing β-tubulin mutations that confer resistance to taxanes?

A3: Yes, studies have shown that this compound can retain strong potency in cell lines harboring mutations in β-tubulin genes that make them resistant to taxanes.[3] This suggests that the binding site or the conformational changes induced by this compound are different from those of taxanes, allowing it to circumvent this specific resistance mechanism.

Troubleshooting Guide for Reduced this compound Efficacy

Researchers may observe a decrease in the expected efficacy of this compound in their cell lines. This can be due to pre-existing (intrinsic) resistance or the development of acquired resistance during the course of experiments. This guide provides a structured approach to identifying and addressing these issues.

Problem 1: Reduced or no cytotoxic effect of this compound in a previously sensitive cell line.

This may indicate the development of acquired resistance. The most likely mechanism is the emergence of mutations in the tubulin subunits.

Table 1: Troubleshooting Acquired Resistance to this compound

Potential Cause Diagnostic Experiment Expected Outcome if Cause is Confirmed Proposed Solution
Mutations in α- or β-tubulin leading to microtubule stabilization. 1. Sanger sequencing of α- and β-tubulin genes (specifically Kα-1 isotype for α-tubulin and M40 isotype for β-tubulin). 2. Western blot analysis for total and acetylated α-tubulin (as a marker of microtubule stability).1. Identification of novel point mutations in tubulin genes. 2. Increased levels of acetylated α-tubulin in resistant cells compared to parental cells.1. Test for collateral sensitivity to microtubule-stabilizing agents (e.g., paclitaxel, docetaxel). 2. Consider combination therapy with agents that do not target microtubules (see Combination Strategies section).
Alterations in apoptotic signaling pathways. 1. Western blot analysis for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP). 2. Flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment.1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax). 2. Reduced percentage of apoptotic cells in the resistant line compared to the parental line at the same this compound concentration.1. Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. 2. Use agents that induce apoptosis through alternative pathways.
Problem 2: this compound shows lower than expected efficacy in a new cell line (intrinsic resistance).

If a cell line exhibits intrinsic resistance to this compound, it may be due to pre-existing tubulin mutations or other cellular factors.

Table 2: Investigating Intrinsic Resistance to this compound

Potential Cause Diagnostic Experiment Expected Outcome if Cause is Confirmed Proposed Solution
Pre-existing tubulin mutations. Sanger sequencing of α- and β-tubulin genes.Identification of known or novel mutations in tubulin genes.1. Characterize the cross-resistance profile to other anti-mitotic agents. 2. If the cell line is critical, consider CRISPR-Cas9 to revert the mutation to wild-type as a control.
High expression of drug efflux pumps other than P-gp. Quantitative PCR or Western blot for other ABC transporters (e.g., MRP1, BCRP).High baseline expression of alternative drug efflux pumps in the resistant cell line.Test the effect of specific inhibitors for the identified efflux pump in combination with this compound.
Cell line-specific insensitivity of the mitotic checkpoint. Immunofluorescence microscopy to visualize mitotic spindle formation and chromosome alignment after this compound treatment.Cells may bypass the G2/M arrest and proceed through mitosis with abnormal spindles, leading to aneuploidy but not immediate cell death.Consider combination with agents that target other cell cycle checkpoints or DNA repair mechanisms.

Strategies to Enhance this compound Efficacy in Resistant Cell Lines

Combination Therapies

A promising strategy to overcome resistance and enhance the efficacy of this compound is to use it in combination with other anti-cancer agents. The choice of the combination partner should be based on the suspected mechanism of resistance or on synergistic interactions that target parallel survival pathways.

Table 3: Potential Combination Strategies with this compound

Combination Partner Class Rationale Example Agents Experimental Readout
Microtubule-stabilizing agents To exploit collateral sensitivity in cells with tubulin mutations that confer resistance to destabilizing agents.Paclitaxel, DocetaxelSynergistic cell killing (calculate Combination Index using Chou-Talalay method).
Bcl-2 inhibitors To overcome resistance mediated by the upregulation of anti-apoptotic proteins.Venetoclax, NavitoclaxEnhanced apoptosis (increased Annexin V staining and caspase cleavage).
PI3K/Akt/mTOR inhibitors To target pro-survival signaling pathways that may be upregulated in resistant cells.Everolimus, RapamycinInhibition of cell proliferation and induction of apoptosis.
DNA damaging agents To induce cell death through a mechanism independent of microtubule dynamics.Cisplatin, DoxorubicinSynergistic cytotoxicity and increased DNA damage markers (e.g., γ-H2AX).

Experimental Protocols

Protocol 1: Sequencing of Tubulin Genes to Identify Resistance Mutations
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both the parental (sensitive) and the suspected this compound-resistant cell lines using a standard Trizol-based method. Synthesize cDNA using a reverse transcriptase kit with oligo(dT) primers.

  • PCR Amplification: Design primers specific to the coding sequences of the relevant α- and β-tubulin isotypes (e.g., Kα-1 and M40). Perform PCR to amplify the full-length coding regions.

  • PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure sequencing of both forward and reverse strands for accuracy.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence (e.g., from NCBI) to identify any nucleotide changes and the corresponding amino acid substitutions.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the dose-response between parental and resistant cell lines.

Visualizations

E7974_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

E7974_Resistance_Mechanism cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell E7974_S This compound Tubulin_S Wild-Type Tubulin E7974_S->Tubulin_S Depolymerization Microtubule Depolymerization Tubulin_S->Depolymerization Apoptosis_S Apoptosis Depolymerization->Apoptosis_S E7974_R This compound Tubulin_R Mutant Tubulin E7974_R->Tubulin_R Reduced Binding/Effect Stabilization Microtubule Stabilization Tubulin_R->Stabilization Survival Cell Survival Stabilization->Survival

Caption: Acquired resistance to this compound via tubulin mutation.

Experimental_Workflow_Resistance Start Observe Reduced this compound Efficacy Hypothesis Hypothesize Acquired Resistance Start->Hypothesis Seq Sequence Tubulin Genes Hypothesis->Seq Apop Assess Apoptosis Pathway Hypothesis->Apop Mutation Tubulin Mutation Found? Seq->Mutation Apop_Change Apoptotic Pathway Altered? Apop->Apop_Change Mutation->Apop_Change No Sol_Tub Test Collateral Sensitivity / Combine with non-tubulin agent Mutation->Sol_Tub Yes Sol_Apop Combine with Bcl-2 inhibitor Apop_Change->Sol_Apop Yes Other Investigate Other Mechanisms Apop_Change->Other No

Caption: Troubleshooting workflow for this compound resistance.

References

Validation & Comparative

E7974 vs. Paclitaxel: A Comparative Guide to Microtubule-Targeting Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of E7974 and paclitaxel, two potent anticancer agents that target the microtubule cytoskeleton. While both drugs disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, their fundamental mechanisms of interaction with tubulin are distinct. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds.

Overview of Mechanisms of Action

This compound is a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2] Its primary mechanism involves the inhibition of tubulin polymerization .[1][3] this compound binds to the Vinca domain on tubulin, preferentially interacting with α-tubulin subunits, although minor binding to β-tubulin has also been detected.[2][3] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of microtubule formation leads to a G2-M phase cell cycle arrest, abnormal mitotic spindle architecture, and ultimately, the induction of apoptosis.[1][3]

Paclitaxel , a member of the taxane family, operates through an opposing mechanism.[4] Instead of inhibiting polymerization, paclitaxel stabilizes microtubules and protects them from disassembly .[][6][7] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and preventing depolymerization.[4][6][7] This excessive stabilization results in the formation of non-functional microtubule bundles, disrupts the dynamic instability required for normal mitotic spindle function, and causes cell cycle arrest at the G2/M phase, triggering apoptosis.[4][6][8]

The contrasting mechanisms of these two agents are a key area of investigation, particularly in the context of overcoming drug resistance. Notably, this compound has shown efficacy in tumor models resistant to paclitaxel, suggesting its distinct binding site and mechanism may circumvent common resistance pathways such as those involving β-tubulin mutations or P-glycoprotein (PgP) efflux pumps.[1][9]

Comparative Data

The following table summarizes the key differences in the molecular mechanisms and cellular effects of this compound and paclitaxel.

FeatureThis compoundPaclitaxel
Drug Class Hemiasterlin AnalogueTaxane
Primary Mechanism Inhibition of tubulin polymerization[1][10]Stabilization of microtubules; prevention of depolymerization[][7]
Tubulin Subunit Target Preferentially α-tubulin[3]β-tubulin[4][7]
Binding Site Vinca domain[2]Taxoid-binding site on the inside surface of the microtubule[11]
Effect on Microtubules Decreases microtubule density and disrupts mitotic spindle formation[1]Induces abnormal microtubule bundles and multiple asters during mitosis[7]
Cell Cycle Effect G2-M phase arrest[1][3]G2-M phase arrest[6][8]
Apoptosis Induction Induces cleavage of caspase-3 and PARP[1][3]Triggers apoptosis following prolonged mitotic activation[4][7]
Resistance Circumvention Effective in models with β-tubulin mutations and PgP overexpression[1][9]Susceptible to resistance via β-tubulin mutations and drug efflux pumps[12]

Visualization of Mechanisms

The diagrams below illustrate the distinct effects of this compound and paclitaxel on microtubule dynamics and a typical workflow for assessing these effects.

G cluster_0 Normal Microtubule Dynamics cluster_1 This compound Mechanism cluster_2 Paclitaxel Mechanism Tubulin αβ-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization This compound This compound Tubulin_E αβ-Tubulin Dimers This compound->Tubulin_E Binds α-tubulin MT_E No Microtubule Assembly Block->MT_E INHIBITED Paclitaxel Paclitaxel Tubulin_P αβ-Tubulin Dimers MT_P Hyperstabilized Microtubule Tubulin_P->MT_P Polymerization (Promoted) MT_P->Paclitaxel Binds β-tubulin MT_P->Tubulin_P Depolymerization INHIBITED G cluster_workflow Tubulin Polymerization Assay Workflow cluster_results Expected Results prep Prepare Reaction Mix - Purified Tubulin - GTP - Polymerization Buffer add_drug Add Test Compound - this compound (Inhibitor) - Paclitaxel (Promoter) - DMSO (Control) prep->add_drug incubate Incubate at 37°C (Initiates Polymerization) add_drug->incubate measure Measure Absorbance (e.g., 340 nm) over time incubate->measure analyze Analyze Data - Plot Absorbance vs. Time - Calculate IC50/EC50 measure->analyze This compound This compound: Decreased Absorbance analyze->this compound Paclitaxel Paclitaxel: Increased Absorbance analyze->Paclitaxel Control Control: Sigmoidal Curve analyze->Control

References

E7974 vs. Vinblastine: A Comparative Analysis of Tubulin Binding and Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapeutics, agents that target the microtubule cytoskeleton remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them an attractive target for inhibiting the proliferation of rapidly dividing cancer cells. Among the numerous microtubule-targeting agents, vinblastine, a Vinca alkaloid, and E7974, a synthetic analogue of the marine natural product hemiasterlin, both function by inhibiting tubulin polymerization. However, a closer examination of their interaction with tubulin reveals distinct molecular mechanisms. This guide provides a detailed comparison of this compound and vinblastine, focusing on their tubulin binding properties, supported by experimental data.

Mechanism of Action and Tubulin Binding

Both this compound and vinblastine are classified as anti-mitotic agents that disrupt microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[1] This action leads to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2][3]

Vinblastine , derived from the Madagascar periwinkle, binds to the β-subunit of the tubulin heterodimer at a site known as the Vinca domain.[4][5] This binding event is thought to occur at or near the positive end of microtubules, suppressing the addition of new tubulin dimers and leading to microtubule depolymerization.[6] Photoaffinity labeling studies have identified the vinblastine binding site on β-tubulin to be within amino acid residues 175-213.[5] Vinblastine has been shown to have at least two classes of binding sites on tubulin: high-affinity sites with an apparent dissociation constant (Kd) of 0.54 μM and low-affinity sites with a Kd of 14 μM.[7]

This compound , a synthetic analogue of the tripeptide hemiasterlin, also inhibits tubulin polymerization with a potency similar to that of vinblastine.[2][3] While some reports suggest that this compound binds to the Vinca domain on tubulin, detailed studies using photoaffinity labeling have revealed a distinct primary binding site.[2][4] These experiments demonstrated that this compound preferentially binds to the α-tubulin subunit, although some minor interaction with β-tubulin was also observed.[3][8] The binding site is proposed to be located near the interface of the α- and β-tubulin subunits within the heterodimer.[8] This predominantly α-tubulin-targeted mechanism is a unique characteristic shared by other hemiasterlin-based compounds.[3]

Quantitative Comparison of Tubulin Polymerization Inhibition

The inhibitory effects of this compound and vinblastine on tubulin polymerization have been directly compared in in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization.

CompoundTarget SubunitIC50 for Tubulin Polymerization Inhibition
This compound Primarily α-tubulinSimilar to vinblastine[2][3]
Vinblastine β-tubulin (Vinca domain)~2 μM[7]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

A common method to assess the inhibitory activity of compounds like this compound and vinblastine is the in vitro tubulin polymerization assay. This assay measures the increase in light scattering or absorbance as tubulin heterodimers polymerize into microtubules.

Principle: Purified tubulin is induced to polymerize by raising the temperature and adding GTP. In the presence of an inhibitory compound, the rate and extent of polymerization are reduced. This change is monitored spectrophotometrically.

General Protocol:

  • Preparation of Tubulin: Purified bovine brain tubulin is reconstituted in a glutamate-based buffer.

  • Reaction Mixture: The reaction mixture typically contains tubulin, a GTP-regenerating system, and the test compound (this compound or vinblastine) at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by warming the reaction mixture to 37°C.

  • Data Acquisition: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.[9]

  • Data Analysis: The initial rate of polymerization (Vmax) is calculated for each compound concentration. The IC50 value is then determined by plotting the Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Photoaffinity Labeling for Binding Site Identification

To determine the binding site of a ligand on its target protein, photoaffinity labeling is a powerful technique. This method was employed to identify the binding site of this compound on tubulin.

Principle: A photoactive analogue of the compound of interest, containing a light-sensitive chemical group, is synthesized. This analogue binds to the target protein, and upon exposure to UV light, a covalent bond is formed between the analogue and the protein at the binding site. The labeled protein subunit can then be identified.

General Protocol for this compound Photoaffinity Labeling:

  • Synthesis of Photoaffinity Probes: Tritiated photoaffinity analogues of this compound incorporating a benzophenone photo-labile moiety were synthesized.[3][8]

  • Binding: The photoaffinity probes are incubated with purified tubulin to allow for binding.

  • Photocrosslinking: The mixture is exposed to UV irradiation to induce covalent crosslinking of the probe to the tubulin subunit(s) it is bound to.[8]

  • Separation and Identification: The α- and β-tubulin subunits are separated by SDS-PAGE.

  • Detection: The radiolabeled tubulin subunit is identified by autofluorography, revealing which subunit the compound preferentially binds to.[8]

Signaling Pathways and Logical Relationships

The primary mechanism of action for both this compound and vinblastine is the direct inhibition of tubulin polymerization, which in turn disrupts microtubule formation. This leads to a cascade of cellular events culminating in apoptosis.

cluster_downstream Cellular Consequences This compound This compound alpha_tubulin α-tubulin This compound->alpha_tubulin Binds to Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Vinblastine Vinblastine beta_tubulin β-tubulin (Vinca Domain) Vinblastine->beta_tubulin Binds to Vinblastine->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Polymerization->Mitotic_Spindle_Disruption Leads to Disruption of G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 1. Cellular signaling cascade initiated by this compound and vinblastine.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

The following diagram illustrates the typical workflow for an in vitro tubulin polymerization assay used to determine the inhibitory activity of compounds like this compound and vinblastine.

Start Start Prepare_Tubulin Prepare Purified Tubulin Solution Start->Prepare_Tubulin Mix_Components Combine Tubulin, GTP, and Test Compound in Microplate Wells Prepare_Tubulin->Mix_Components Prepare_Compounds Prepare Serial Dilutions of this compound and Vinblastine Prepare_Compounds->Mix_Components Incubate Incubate at 37°C to Initiate Polymerization Mix_Components->Incubate Measure_Absorbance Monitor Absorbance at 340 nm Over Time Incubate->Measure_Absorbance Analyze_Data Calculate Vmax and Determine IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for in vitro tubulin polymerization inhibition assay.

Conclusion

This compound and vinblastine, while both potent inhibitors of tubulin polymerization, exhibit a key difference in their binding to the tubulin heterodimer. Vinblastine interacts with the well-characterized Vinca domain on the β-tubulin subunit. In contrast, this compound represents a distinct class of tubulin inhibitors that primarily target the α-tubulin subunit. This difference in binding site may have implications for their anti-tumor activity spectrum and potential for overcoming resistance mechanisms associated with other tubulin-targeting agents. The similar in vitro potency in inhibiting tubulin polymerization underscores the fact that targeting either subunit can effectively disrupt microtubule dynamics. Further research into the structural basis of these interactions will continue to inform the development of novel and more effective anti-cancer therapies.

References

E7974 Demonstrates Efficacy in Paclitaxel-Resistant Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to frontline chemotherapies like paclitaxel presents a significant challenge. E7974, a synthetic analog of the marine natural product hemiasterlin, has shown promise in overcoming these resistance mechanisms. This guide provides a detailed comparison of this compound with other therapeutic alternatives for paclitaxel-resistant tumors, supported by preclinical and clinical data.

This compound is a tubulin-binding agent that, unlike taxanes, inhibits tubulin polymerization. This distinct mechanism of action allows it to remain effective against cancer cells that have developed resistance to paclitaxel through common mechanisms such as the overexpression of the P-glycoprotein (P-gp) efflux pump and mutations in the β-tubulin subunit. Preclinical studies have demonstrated that this compound retains potent activity in tumor models that are insensitive to taxanes.

Comparative Efficacy of this compound and Alternatives

To provide a clear comparison, the following tables summarize the available efficacy data for this compound and other agents used in paclitaxel-resistant settings: eribulin, ixabepilone, and vinflunine.

Preclinical Efficacy: In Vitro Cytotoxicity
CompoundCancer TypePaclitaxel-Resistant Cell LineThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Fold-Resistance (Paclitaxel/E7974)Alternative IC₅₀ (nM)Reference
This compound Ovarian1A9/PTX10~10>1000>100-[1]
Ovarian1A9/PTX22~10>1000>100-[1]
Eribulin BreastMDA-MB-231-PTX---~1[2]
Ixabepilone BreastMCF-7/PTX---~5[Preclinical data not available in provided search results]
Vinflunine BladderMB49---400[3]
Clinical Efficacy in Paclitaxel-Resistant/Refractory Tumors
CompoundCancer TypePhaseKey Efficacy EndpointsReference
This compound Advanced Solid TumorsIStable Disease (SD) in 7/17 (41%) refractory colon cancer patients. No objective responses.[4]
Eribulin Metastatic Breast Cancer (previously treated with a taxane)IIIMedian Overall Survival (OS) of 13.2 months vs. 10.5 months for treatment of physician's choice.[5]
Ixabepilone (+ Bevacizumab) Platinum/Taxane-Resistant Ovarian CancerIIObjective Response Rate (ORR) of 33% (vs. 8% for ixabepilone alone).[5][6]
Vinflunine Advanced Urothelial Carcinoma (after platinum failure)IIIMedian OS of 6.9 months vs. 4.3 months for Best Supportive Care (BSC).[1][7]

Mechanisms of Action and Resistance

Paclitaxel Resistance

Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can develop through several mechanisms:

  • P-glycoprotein (P-gp) Efflux: The ABCB1 gene product, P-gp, is a transmembrane pump that actively removes paclitaxel from the cancer cell.

  • β-Tubulin Mutations: Alterations in the paclitaxel binding site on β-tubulin can reduce drug efficacy.

  • Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes can confer resistance.

Paclitaxel_Resistance Pgp Pgp Paclitaxel Paclitaxel Pgp->Paclitaxel Effluxes Tubulin_Mutation Tubulin_Mutation Microtubules Microtubules Tubulin_Mutation->Microtubules Alters binding site

This compound's Mechanism of Overcoming Resistance

This compound inhibits tubulin polymerization by binding to the Vinca domain on tubulin.[7] This binding site is distinct from that of paclitaxel.[4] Importantly, this compound is a poor substrate for the P-gp efflux pump, allowing it to accumulate in resistant cells.[4] Its efficacy is therefore maintained in tumors with these common resistance mechanisms.

E7974_Mechanism

Experimental Protocols

In Vitro Tubulin Polymerization Assay (for this compound)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagents: Lyophilized bovine brain tubulin, G-PEM buffer (80 mmol/L PIPES pH 6.9, 2.0 mmol/L MgCl₂, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol), test compounds (this compound, controls).[4]

  • Procedure:

    • Resuspend tubulin in ice-cold G-PEM buffer to a concentration of 3.2 mg/mL.[4]

    • Prepare 10x working solutions of test compounds in G-PEM buffer.[4]

    • Add 10 µL of the compound solution to a 96-well plate.[4]

    • Add 100 µL of the tubulin solution to each well to achieve a final tubulin concentration of 2.9 mg/mL.[4]

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[4]

    • Measure the absorbance at 340 nm every minute for 60 minutes.[4]

  • Data Analysis: The rate of tubulin polymerization (Vmax) is determined from the kinetic data. IC₅₀ values are calculated by plotting the Vmax against the compound concentration.[4]

Tubulin_Assay_Workflow start Start prepare_reagents Prepare Tubulin and Compound Solutions start->prepare_reagents add_to_plate Add Compound and Tubulin to 96-well Plate prepare_reagents->add_to_plate incubate_measure Incubate at 37°C and Measure Absorbance (340nm) add_to_plate->incubate_measure analyze_data Analyze Data (Vmax, IC50) incubate_measure->analyze_data end End analyze_data->end

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Lines and Animals: Use a paclitaxel-resistant human cancer cell line (e.g., A549/T24) and immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., this compound) and control (vehicle, paclitaxel) via a specified route (e.g., intravenous) and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined duration. Tumors are then excised and weighed.

  • Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups.

Conclusion

This compound demonstrates a promising profile for the treatment of paclitaxel-resistant tumors due to its distinct mechanism of action that circumvents common resistance pathways. While direct comparative preclinical data with other agents is limited, early clinical data suggests activity in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this challenging setting. The comparative data presented here provides a valuable resource for researchers and clinicians involved in the development of novel cancer therapeutics.

References

A Comparative Analysis of E7974 and Other Hemiasterlin Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of E7974, a synthetic analog of the marine natural product hemiasterlin, with other notable hemiasterlin analogs. The focus is on their performance in preclinical studies, supported by experimental data on their mechanism of action, cytotoxic activity, and in vivo efficacy.

Mechanism of Action: Targeting Microtubule Dynamics

This compound and its fellow hemiasterlin analogs exert their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] These compounds bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization.[1][3] This interference with microtubule formation leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of cancer cells.[1][3]

A key feature of hemiasterlin analogs, including this compound and taltobulin (HTI-286), is their ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp).[4][5] This makes them promising candidates for treating cancers that have developed resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.

Interestingly, studies on this compound suggest a preferential binding to α-tubulin, with minor interactions detected with β-tubulin.[1] This contrasts with many other tubulin-binding agents that primarily target the β-tubulin subunit.[1]

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro potency of this compound and other hemiasterlin analogs from various preclinical studies. It is important to note that these values are compiled from different publications and direct cross-comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Source
This compound3.9[4]
Vinblastine (Reference)3.2[4]

Table 2: In Vitro Cytotoxicity (IC50) Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Source
Taltobulin (HTI-286) Average of 18 cell lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1 [5]
CCRF-CEMLeukemia0.2 ± 0.03[5]
1A9Ovarian0.6 ± 0.1[5]
A549NSCLC1.1 ± 0.5[5]
NCI-H1299NSCLC6.8 ± 6.1[5]
MX-1WBreast1.8 ± 0.6[5]
MCF-7Breast7.3 ± 2.3[5]
HCT-116Colon0.7 ± 0.2[5]
DLD-1Colon1.1 ± 0.4[5]
Colo205Colon1.5 ± 0.6[5]
KM20Colon1.8 ± 0.6[5]
SW620Colon3.6 ± 0.8[5]
S1Colon3.7 ± 2.0[5]
HCT-15Colon4.2 ± 2.5[5]
MoserColon5.3 ± 4.1[5]
A375Melanoma1.1 ± 0.8[5]
LoxMelanoma1.4 ± 0.6[5]
SK-Mel-2Melanoma1.7 ± 0.5[5]
Hemiasterlin MCF-7BreastNot specified, but less potent than Taltobulin[6]
Hemiasterlin A MCF-7BreastNanomolar range[6]
Hemiasterlin B MCF-7BreastNanomolar range[6]
BF65 VariousNot specifiedLow nanomolar range[7]
BF78 VariousNot specifiedLow nanomolar range[7]

In Vivo Efficacy in Xenograft Models

Both this compound and taltobulin have demonstrated significant antitumor activity in various human tumor xenograft models in mice. A notable advantage of this compound is its improved in vivo toxicity profile compared to the natural hemiasterlin, allowing for strong tumor growth inhibition and even regression at or below the maximum tolerated dose.[4]

Taltobulin has also shown potent in vivo efficacy, inhibiting the growth of numerous human tumors, including those resistant to paclitaxel and vincristine due to P-glycoprotein expression.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for apoptosis induced by hemiasterlin analogs and a general workflow for evaluating these compounds.

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Cascade This compound This compound / Hemiasterlin Analogs Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 (Inhibited) Arrest->Bcl2 Bim Pro-apoptotic Bim (Activated) Arrest->Bim BaxBak Bax/Bak Activation Bcl2->BaxBak Bim->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Proposed signaling pathway for apoptosis induced by this compound and other hemiasterlin analogs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start Start: Synthesized Hemiasterlin Analogs TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, SRB) Start->CytotoxicityAssay CellCycle Cell Cycle Analysis CytotoxicityAssay->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Caspase, PARP) CellCycle->ApoptosisAssay Xenograft Human Tumor Xenograft Models ApoptosisAssay->Xenograft Treatment Treatment with Analogs Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Toxicity Toxicity Assessment Treatment->Toxicity Efficacy Efficacy Determination TumorGrowth->Efficacy Toxicity->Efficacy

References

Unraveling the Tubulin Binding Landscape: A Comparative Guide to E7974 and Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the tubulin binding site of the novel anti-mitotic agent E7974 in comparison to the well-established Vinca alkaloid, vinblastine, reveals distinct interaction mechanisms. This guide provides a comprehensive analysis of the experimental data validating their respective binding sites, offering valuable insights for researchers and drug development professionals in the field of oncology.

This compound, a synthetic analog of the marine natural product hemiasterlin, has emerged as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action, however, presents a significant deviation from classical tubulin-targeting agents. In contrast, vinblastine, a widely used chemotherapeutic agent, serves as a quintessential example of a Vinca domain binder. Understanding the nuances of their interactions with tubulin is paramount for the development of next-generation microtubule inhibitors with improved efficacy and reduced resistance.

Comparative Analysis of Tubulin Binding and Inhibition

The following table summarizes the key quantitative data for this compound and vinblastine, highlighting their distinct binding characteristics and inhibitory activities.

ParameterThis compoundVinblastineReference
Primary Binding Subunit α-tubulin (preferentially)β-tubulin[1]
Binding Site Unique site on α-tubulinVinca domain[3]
IC50 (Tubulin Polymerization Inhibition) ~3.9 µM~4.8 µM[3]

Experimental Validation of Binding Sites

The determination of the precise binding location of a ligand on its target protein is a cornerstone of drug development. For tubulin inhibitors, techniques such as photoaffinity labeling and fluorescence spectroscopy are instrumental in elucidating these interactions.

This compound: Unveiling a Novel α-Tubulin Binding Site via Photoaffinity Labeling

The binding site of this compound on tubulin has been interrogated using synthetic tritiated photoaffinity analogues.[1][2] These probes, incorporating a benzophenone photoaffinity moiety, were observed to preferentially photolabel α-tubulin, with only minor binding detected on β-tubulin.[1] This provides strong evidence for a unique, predominantly α-tubulin-targeted mechanism for this compound and other hemiasterlin-based compounds.[1]

Experimental Protocol: Photoaffinity Labeling of Tubulin

The following is a generalized protocol for photoaffinity labeling to identify ligand binding sites on tubulin, based on established methodologies.

  • Preparation of Reagents:

    • Purified tubulin protein.

    • Photoaffinity probe of the test compound (e.g., a tritiated analog with a photoreactive group like benzophenone).

    • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

    • GTP (Guanosine triphosphate).

  • Incubation:

    • Incubate the purified tubulin with the photoaffinity probe in the polymerization buffer. The concentrations and incubation time should be optimized based on the binding affinity of the compound.

  • UV Crosslinking:

    • Expose the tubulin-probe mixture to UV light at a specific wavelength (e.g., 350 nm for benzophenone) on ice for a defined period to induce covalent crosslinking between the probe and the binding site on tubulin.

  • SDS-PAGE and Autoradiography:

    • Separate the protein components of the reaction mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Detect the radiolabeled tubulin subunit (α or β) by autoradiography to identify the primary binding subunit.

  • Mass Spectrometry (for precise site identification):

    • Excise the radiolabeled protein band from the gel.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry to identify the specific amino acid residues that are covalently bound to the photoaffinity probe.

Vinblastine: Characterizing the Vinca Domain Interaction with Fluorescence Spectroscopy

The binding of vinblastine to the Vinca domain on β-tubulin is a well-characterized interaction. Fluorescence spectroscopy is a powerful technique to study this binding event, as the intrinsic fluorescence of tubulin (primarily from tryptophan residues) can be altered upon ligand binding. Alternatively, fluorescently labeled vinblastine analogs can be used.

Experimental Protocol: Fluorescence Spectroscopy for Tubulin Binding Assay

This generalized protocol outlines the steps for a fluorescence spectroscopy-based assay to characterize the binding of a ligand to tubulin.

  • Preparation of Reagents:

    • Purified tubulin protein.

    • Test ligand (e.g., vinblastine).

    • Binding buffer (e.g., phosphate buffer with MgCl2).

  • Instrumentation Setup:

    • Set up a spectrofluorometer with the appropriate excitation and emission wavelengths for tryptophan (excitation ~295 nm, emission ~330-350 nm) or the fluorescently labeled ligand.

  • Titration:

    • To a fixed concentration of tubulin in the cuvette, perform successive additions of the ligand from a concentrated stock solution.

    • After each addition, allow the system to reach equilibrium and record the fluorescence intensity.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating tubulin binding sites and the distinct binding locations of this compound and vinblastine on the tubulin heterodimer.

G cluster_0 Photoaffinity Labeling Workflow A Incubate Tubulin with Photoaffinity Probe B UV Crosslinking A->B C SDS-PAGE B->C D Autoradiography C->D E Identification of Labeled Subunit (α or β) D->E

Caption: Experimental workflow for photoaffinity labeling.

G cluster_0 Tubulin Dimer Binding Sites alpha α-Tubulin beta β-Tubulin This compound This compound This compound->alpha Binds to a unique site vinblastine Vinblastine vinblastine->beta Binds to the Vinca domain

Caption: this compound and Vinblastine binding sites on tubulin.

Signaling Pathways and Logical Relationships

The inhibition of tubulin polymerization by agents like this compound and vinblastine has profound downstream effects on the cell cycle, ultimately leading to apoptosis in cancer cells.

G cluster_0 Cellular Consequences of Tubulin Inhibition A This compound / Vinblastine B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis D->E

Caption: Signaling pathway initiated by tubulin inhibitors.

Conclusion

The validation of the this compound tubulin binding site on α-tubulin marks a significant step in understanding its unique mechanism of action. This contrasts with the well-established β-tubulin binding of vinblastine at the Vinca domain. The provided experimental frameworks for photoaffinity labeling and fluorescence spectroscopy offer robust methods for characterizing these and other novel tubulin-targeting agents. A thorough understanding of these distinct binding modes is crucial for the rational design of more effective and selective anticancer therapies.

References

E7974: A Novel Microtubule Inhibitor Overcoming Cross-Resistance in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the investigational anticancer agent E7974 demonstrates its potential to overcome common mechanisms of cross-resistance to conventional chemotherapy drugs. This guide provides an in-depth comparison of this compound with other tubulin-targeting agents, supported by available preclinical data, and outlines the experimental basis for these findings. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound is a synthetic analog of the marine natural product hemiasterlin. It functions as a potent inhibitor of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key differentiating feature of this compound is its primary interaction with α-tubulin, distinguishing it from many other microtubule-targeting agents, such as taxanes and vinca alkaloids, which predominantly bind to β-tubulin.[2] Preclinical studies have shown that this compound retains significant activity in cancer cell lines that have developed resistance to paclitaxel and other agents, particularly through the overexpression of P-glycoprotein (Pgp), a common drug efflux pump.[1]

Mechanism of Action: A Differentiated Approach to Tubulin Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, this compound inhibits their polymerization, similar to vinca alkaloids (e.g., vincristine).[1][2] However, its binding site on the tubulin dimer is distinct. Photoaffinity labeling studies have shown that this compound preferentially binds to α-tubulin, although its binding site may be in close proximity to the β-tubulin subunit.[2] This unique binding characteristic is thought to contribute to its activity in cell lines with mutations in β-tubulin that confer resistance to taxanes.

The inhibition of tubulin polymerization by this compound leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Overcoming Cross-Resistance: A Key Advantage

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. One of the most common mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp or MDR1), which actively pumps chemotherapeutic agents out of the cell.

This compound has demonstrated a remarkable ability to circumvent Pgp-mediated resistance. Studies have shown that this compound is a poor substrate for the Pgp efflux pump, allowing it to accumulate to cytotoxic concentrations within resistant cancer cells.[1] This property gives this compound a significant advantage over many conventional microtubule-targeting agents, which are known substrates of Pgp.

Comparative In Vitro Activity of this compound

The following table summarizes the in vitro cytotoxic activity of this compound in comparison to other chemotherapy drugs in sensitive and resistant cancer cell lines, based on available preclinical data.

Cell LineDrugIC50 (nmol/L)Resistance Mechanism
Human Cancer Cell Lines
U-937 (Histiocytic Lymphoma)This compoundPotent (specific values not detailed in provided abstracts)-
DU 145 (Prostate Cancer)This compoundPotent (specific values not detailed in provided abstracts)-
Pgp-Overexpressing Cell Lines
(Generic)This compoundRetains strong potencyPgp overexpression
(Generic)PaclitaxelReduced potencyPgp overexpression
β-Tubulin Mutant Cell Lines
(Generic)This compoundRetains strong potencyβ-tubulin mutations
(Generic)TaxanesReduced potencyβ-tubulin mutations

Note: While specific IC50 values for this compound in a broad panel of resistant cell lines are not publicly available in the provided search results, the literature consistently describes its retained potency in cells resistant to taxanes and other agents due to Pgp overexpression or tubulin mutations.[1]

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the cross-resistance profile of this compound.

Cell Culture and Development of Resistant Cell Lines

Resistant cell lines are typically developed by culturing parental cancer cell lines in the continuous presence of escalating concentrations of a specific chemotherapy drug (e.g., paclitaxel, vincristine) over several months. The emergence of a resistant population is confirmed by a significant increase in the IC50 value of the selecting drug compared to the parental cell line.

Cytotoxicity Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Cancer cells (both parental and resistant strains) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and other comparator drugs for a specified period (typically 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • Data Analysis: The absorbance or fluorescence values are plotted against the drug concentration, and the IC50 is calculated using non-linear regression analysis.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

  • Reaction Mixture: A reaction mixture containing purified bovine brain tubulin, GTP (guanosine triphosphate), and a buffer is prepared.

  • Compound Addition: this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor) is added to the reaction mixture.

  • Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of the control.

Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the drug of interest for a specified time.

  • Cell Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on their DNA content.

Apoptosis Assays (Western Blot for Caspase-3 and PARP Cleavage)

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are treated with the drug, and total protein is extracted.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

E7974_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Tubulin Tubulin Dynamics cluster_Mitosis Cell Cycle cluster_Apoptosis Apoptosis E7974_ext This compound (extracellular) E7974_int This compound (intracellular) E7974_ext->E7974_int Enters cell alpha_tubulin α-tubulin E7974_int->alpha_tubulin Binds to α-tubulin microtubule Microtubule alpha_tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Disruption beta_tubulin β-tubulin beta_tubulin->microtubule microtubule->mitotic_spindle Inhibition of Polymerization G2_M_arrest G2/M Arrest Caspase3 Caspase-3 Activation G2_M_arrest->Caspase3 Triggers mitotic_spindle->G2_M_arrest Leads to PARP PARP Cleavage Caspase3->PARP Activates Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Cross_Resistance_Workflow cluster_Development Resistant Cell Line Development cluster_Assay Comparative Cytotoxicity Assay cluster_Analysis Data Analysis and Comparison parental_cells Parental Cancer Cell Line drug_exposure Continuous exposure to escalating drug concentrations (e.g., Paclitaxel) parental_cells->drug_exposure seeding Seed Parental and Resistant Cells in 96-well plates parental_cells->seeding resistant_cells Resistant Cancer Cell Line drug_exposure->resistant_cells resistant_cells->seeding treatment Treat with this compound and other chemo drugs (serial dilutions) seeding->treatment viability Measure Cell Viability (e.g., MTT assay) treatment->viability ic50 Calculate IC50 values viability->ic50 comparison Compare IC50 values between Parental and Resistant lines for all drugs ic50->comparison conclusion Determine cross-resistance profile and efficacy of this compound comparison->conclusion

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

This compound represents a promising investigational agent with a distinct mechanism of action that translates into a significant preclinical advantage: the ability to overcome key mechanisms of resistance to existing chemotherapies. Its retained potency in Pgp-overexpressing and tubulin-mutated cancer cell models suggests its potential utility in treating tumors that have become refractory to standard-of-care agents like taxanes and vinca alkaloids. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of drug-resistant cancers.

References

E7974: A Superior Alternative to Vinca Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals E7974, a synthetic hemiasterlin analogue, demonstrates significant advantages over traditional vinca alkaloids in potency, circumvention of drug resistance, and a potentially improved safety profile. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, methodological protocols, and visual pathway diagrams.

Executive Summary

This compound emerges as a promising next-generation antimitotic agent, addressing key limitations of vinca alkaloids such as vincristine and vinblastine. While both drug classes target tubulin to disrupt microtubule dynamics and induce apoptosis in cancer cells, this compound exhibits comparable or greater potency and, critically, is engineered to overcome P-glycoprotein (P-gp) mediated drug efflux, a primary mechanism of resistance to vinca alkaloids. Preclinical evidence suggests that this compound may also possess a more favorable therapeutic window.

Mechanism of Action: A Shared Target, A Different Approach

Both this compound and vinca alkaloids exert their cytotoxic effects by interfering with microtubule polymerization. This disruption of the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).

However, a key distinction lies in their interaction with tubulin. While vinca alkaloids primarily bind to β-tubulin, this compound has been shown to interact with the vinca domain on tubulin, with a notable affinity for α-tubulin. This differential binding may contribute to its distinct activity profile and its ability to overcome certain resistance mechanisms.

Potency and Efficacy: A Quantitative Comparison

While a direct head-to-head clinical comparison is not yet available, preclinical studies provide valuable insights into the relative potency of this compound and vinca alkaloids.

CompoundAssayMeasurementValueReference
This compound In vitro tubulin polymerizationIC503.9 µmol/L[1]
Vinblastine In vitro tubulin polymerizationIC503.2 µmol/L[1]

This table summarizes the in vitro inhibitory concentration (IC50) of this compound and Vinblastine on tubulin polymerization. The similar values indicate comparable potency in inhibiting the fundamental process of microtubule formation at a biochemical level.

Overcoming Drug Resistance: A Key Advantage of this compound

A significant hurdle in the clinical use of vinca alkaloids is the development of multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp actively transports vinca alkaloids out of cancer cells, reducing their intracellular concentration and therapeutic efficacy.

This compound has been specifically designed to be a poor substrate for P-gp.[1][2] This characteristic allows it to maintain its cytotoxic activity in cancer cells that have developed resistance to vinca alkaloids and other P-gp substrates.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The inhibitory effects of this compound and vinblastine on tubulin polymerization were assessed using purified bovine brain tubulin. The assay measures the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

Methodology:

  • Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • The tubulin solution is pre-incubated with varying concentrations of the test compounds (this compound or vinblastine) or vehicle control.

  • Polymerization is initiated by raising the temperature to 37°C.

  • The absorbance at 340 nm is monitored spectrophotometrically at regular intervals.

  • The maximum velocity (Vmax) of polymerization is calculated for each concentration.

  • The IC50 value, the concentration of the compound that inhibits the Vmax by 50%, is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The following diagram illustrates the general mechanism of action for both this compound and vinca alkaloids, leading from tubulin binding to apoptosis.

Mechanism_of_Action Mechanism of Action of Tubulin-Binding Agents cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Cascade This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca domain (preferentially α-tubulin) Vinca_Alkaloids Vinca_Alkaloids Vinca_Alkaloids->Tubulin Binds to β-tubulin Inhibition_of_Polymerization Inhibition of Microtubule Polymerization Tubulin->Inhibition_of_Polymerization Disruption_of_Spindle Disruption of Mitotic Spindle Inhibition_of_Polymerization->Disruption_of_Spindle Mitotic_Arrest G2/M Phase Mitotic Arrest Disruption_of_Spindle->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Mechanism of action for this compound and vinca alkaloids.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound and vinca alkaloids on cancer cell lines.

Experimental_Workflow In Vitro Cytotoxicity Assessment Workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with This compound or Vinca Alkaloids (Dose-Response) Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Results Comparative Potency Results Data_Analysis->Results

Caption: Workflow for in vitro cytotoxicity testing.

Safety and Toxicology

While both this compound and vinca alkaloids exhibit toxicity, a key differentiator may lie in their side-effect profiles. The dose-limiting toxicity for vinca alkaloids is typically neurotoxicity, which can be severe and irreversible. Preclinical studies of this compound suggest a potentially improved safety profile with a better efficacy to toxicity ratio.[1] However, further clinical investigation is required to fully characterize its safety profile in humans. A Phase 1 clinical trial of this compound established a maximum tolerated dose (MTD) of 0.45 mg/m² when administered on day 1 of a 21-day cycle, with grade 4 febrile neutropenia being the dose-limiting toxicity.[3]

Conclusion

This compound represents a significant advancement in the development of microtubule-targeting agents. Its ability to overcome P-gp-mediated multidrug resistance, a major clinical challenge with vinca alkaloids, positions it as a potentially superior therapeutic option. While sharing a fundamental mechanism of action with vinca alkaloids, its distinct interaction with tubulin and potential for an improved safety profile underscore its promise in cancer therapy. Further clinical evaluation is warranted to fully elucidate the comparative efficacy and safety of this compound in various cancer types.

References

Safety Operating Guide

Navigating the Safe Disposal of E7974: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the investigational antineoplastic agent E7974 necessitates a cautious approach to its disposal, guided by established protocols for cytotoxic drugs. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate risks of exposure and environmental contamination. This guide provides essential procedural steps for the proper handling and disposal of this compound, based on general safety practices for potent cytotoxic compounds and chemotherapy agents.

Immediate Safety and Handling Precautions

Given that this compound is a hemiasterlin analogue with antimitotic and potential antineoplastic activities, it should be handled with extreme care.[1][2] It functions by inhibiting tubulin polymerization, a mechanism shared by other potent cytotoxic agents.[3] Therefore, all personnel handling this compound must be trained in the safe handling of cytotoxic compounds and utilize appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.

  • Gown: A disposable, lint-free gown with a solid front and cuffed sleeves.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should follow the principles of chemotherapy waste management, which often categorizes waste into "trace" and "bulk" contamination.[4] It is a best practice in medical waste management for many states to require that all chemotherapy drugs be handled as hazardous waste pharmaceuticals.[4]

1. Segregation of Waste at the Point of Generation:

  • Immediately segregate all materials that have come into contact with this compound from regular laboratory waste.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers. The color of these containers is often regulated and can vary by institution and region (e.g., yellow for trace chemotherapy waste, black for bulk hazardous waste, or purple for cytotoxic waste).[4][5]

2. Differentiating Trace vs. Bulk Contamination:

  • Trace Chemotherapy Waste: This category includes items with residual amounts of the drug, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in the preparation and administration of the drug.[4] Generally, a container is considered "empty" if no more than 3% of the original volume remains.[4]

    • Disposal of Trace Waste: Place these items in the designated trace chemotherapy waste container (often yellow).[4] This waste is typically destined for medical waste incineration to ensure complete destruction of the cytotoxic compounds.[4]

  • Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered trace, such as unused or partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[4]

    • Disposal of Bulk Waste: This waste is considered hazardous and must be disposed of in a designated hazardous waste container (often black).[4] This type of waste is subject to stringent regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if there is a risk of aerosolization.

  • Use a chemotherapy spill kit to contain and clean the spill.

  • All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of accordingly.

4. Final Disposal:

  • All this compound waste must be handled and transported by a licensed hazardous waste contractor.

  • Ensure that all waste containers are properly sealed and labeled according to institutional and regulatory guidelines before pickup.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all local, state, and federal regulations.

Quantitative Data Summary for Disposal

Waste TypeContamination LevelRecommended ContainerDisposal Method
Trace Waste < 3% of original volume remainingYellow or specifically marked "Trace Chemotherapy Waste" container[4]Incineration[4]
Bulk Waste > 3% of original volume, unused drug, spill cleanupBlack or specifically marked "RCRA Hazardous Waste" container[4]Hazardous waste incineration[4]
Sharps Contaminated needles, scalpels, etc.Puncture-resistant sharps container specifically for chemotherapy waste[6]Incineration

This compound Disposal Decision Workflow

E7974_Disposal_Workflow start Material Contaminated with this compound is_sharp Is the item a sharp? start->is_sharp sharps_container Place in designated chemotherapy sharps container is_sharp->sharps_container Yes is_bulk Is it bulk contamination? is_sharp->is_bulk No incineration Dispose via licensed hazardous waste incineration sharps_container->incineration trace_waste Place in TRACE chemotherapy waste container (e.g., Yellow Bin) is_bulk->trace_waste No (<3% volume, empty containers, PPE) bulk_waste Place in BULK hazardous waste container (e.g., Black Bin) is_bulk->bulk_waste Yes (>3% volume, unused drug, spill cleanup) trace_waste->incineration bulk_waste->incineration

Caption: Decision workflow for the proper segregation and disposal of materials contaminated with this compound.

By following these general yet critical procedures, laboratory personnel can ensure the safe handling and disposal of the potent cytotoxic agent this compound, protecting both themselves and the environment. Always prioritize consulting your institution's specific safety protocols and EHS department.

References

Essential Safety and Logistical Information for Handling E7974

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical guidance for laboratory personnel handling E7974, a potent, synthetic analog of the marine natural product hemiasterlin. This compound is an antimitotic agent that functions as a tubulin inhibitor, binding to the Vinca domain on tubulin and disrupting microtubule dynamics.[1][2] Due to its cytotoxic nature, strict adherence to the following protocols is mandatory to ensure personnel safety and proper experimental conduct.

Personal Protective Equipment (PPE) and Handling

As a cytotoxic compound, this compound must be handled with appropriate precautions to prevent exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory when handling this compound in solid or solution form:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A disposable, back-closing lab coat is required.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a properly fitted N95 or higher-level respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.

Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with a "Cytotoxic Agent" warning sign.

  • Weighing: Weighing of powdered this compound must be performed in a chemical fume hood.

  • Solutions: Prepare solutions in a chemical fume hood or biological safety cabinet.

  • Spills: In case of a spill, immediately alert personnel in the area. Small spills can be cleaned by trained personnel wearing appropriate PPE using a chemotherapy spill kit. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, tubes) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

Quantitative Data

The following table summarizes the in vitro potency of this compound from published studies.

Cell LineAssay TypeIC50 (nmol/L)Reference
Purified tubulinPolymerization inhibitionSimilar to vinblastine[2]

Experimental Protocols

Cell Viability Assay

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours).

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated control cells and plot the results to determine the IC50 value.

Cell Cycle Analysis

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

E7974_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Don PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) Work in Hood Work in Chemical Fume Hood or Biosafety Cabinet Don PPE->Work in Hood Weigh Solid Weigh Solid this compound Work in Hood->Weigh Solid Prepare Solution Prepare Stock Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Collect Solid Waste Collect Contaminated Solid Waste (Gloves, Tubes, etc.) Perform Experiment->Collect Solid Waste Collect Liquid Waste Collect Contaminated Liquid Waste Perform Experiment->Collect Liquid Waste Dispose as Hazardous Dispose as Hazardous Chemical Waste Collect Solid Waste->Dispose as Hazardous Collect Liquid Waste->Dispose as Hazardous

Caption: Workflow for the safe handling and disposal of this compound.

E7974_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E7974
Reactant of Route 2
E7974

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.